molecular formula C12H14N4O B2375346 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide CAS No. 1489360-97-5

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Número de catálogo: B2375346
Número CAS: 1489360-97-5
Peso molecular: 230.271
Clave InChI: OBEPZLRMYQNYSW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.271. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-amino-N,1-dimethyl-N-phenylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-8-10(13)11(14-15)12(17)16(2)9-6-4-3-5-7-9/h3-8H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEPZLRMYQNYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Synthetic Profiling of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have structured this technical whitepaper to provide an in-depth analysis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS: 1489360-97-5)[1]. Rather than a generic overview, this guide dissects the physicochemical properties, mechanistic synthetic strategies, and pharmacological utility of this specific aminopyrazole carboxamide scaffold, which serves as a highly privileged building block in the development of targeted kinase inhibitors.

Physicochemical Profiling & Structural Analysis

Before deploying any intermediate in a drug discovery pipeline, a rigorous analysis of its physicochemical properties is required to ensure it aligns with lead-like or drug-like chemical space. The 1H-pyrazole-3-carboxamide core provides a rigid, planar geometry, while the N-methyl and N-phenyl substitutions introduce controlled lipophilicity.

Quantitative Data Summary
PropertyValueCausality / Relevance
CAS Registry Number 1489360-97-5Unique identifier for procurement and database indexing[2].
Molecular Formula C₁₂H₁₄N₄OOptimal heavy atom count for fragment-based drug design.
Molecular Weight 230.27 g/mol Well below the 500 Da limit (Lipinski's Rule of 5), allowing room for further functionalization.
SMILES String CN1N=C(C(=O)N(C)c2ccccc2)C(N)=C1Defines exact topological connectivity for computational docking.
H-Bond Donors 1 (Primary Amine)Critical for interacting with the kinase hinge region.
H-Bond Acceptors 3 (N, O atoms)Facilitates aqueous solubility and target binding.
Topological Polar Surface Area (TPSA) ~81 ŲIdeal for membrane permeability (optimal range: 40–90 Ų for CNS/systemic exposure).
Predicted LogP 1.5 – 2.0Balanced amphiphilicity, preventing non-specific hydrophobic trapping.

Pharmacological Application & Pathway Modulation

The aminopyrazole carboxamide motif is not merely a structural curiosity; it is a meticulously evolved pharmacophore used to competitively inhibit ATP binding in various kinases, including Bruton's Tyrosine Kinase (BTK) and Calcium-Dependent Protein Kinases (CDPK1)[3][4].

The Hinge-Binding Rationale

In the ATP-binding pocket, the pyrazole core and the 4-amino group act as a pseudo-bicyclic system. The nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[5]. Meanwhile, the 3-carboxamide linker acts as a directional vector, forcing the N-methyl-N-phenyl moiety into the hydrophobic pocket II or the solvent-exposed selectivity pocket. This precise orientation is what allows researchers to tune the scaffold for specific kinase isoforms.

Pharmacophore Core 1H-Pyrazole Scaffold Amino 4-Amino Group Core->Amino Amide 3-Carboxamide Linker Core->Amide Target1 Kinase Hinge Region (H-Bond Donor/Acceptor) Core->Target1 Interacts with Amino->Target1 Interacts with Phenyl N-Phenyl & N-Methyl Amide->Phenyl Target2 Solvent Exposed Region / Selectivity Pocket Amide->Target2 Vectors towards Target3 Hydrophobic Pocket II Phenyl->Target3 Occupies

Caption: Pharmacophoric mapping of the aminopyrazole carboxamide scaffold within a kinase active site.

By blocking the ATP pocket, these derivatives halt downstream signal transduction, preventing the phosphorylation of transcription factors (like STAT) and ultimately arresting aberrant gene expression or pathogen proliferation[6].

Pathway Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., BTK/JAK) Receptor->Kinase Activates TF Transcription Factor (e.g., STAT) Kinase->TF Phosphorylates Gene Gene Expression / Proliferation TF->Gene Translocates Inhibitor Aminopyrazole Inhibitor (CAS 1489360-97-5) Inhibitor->Kinase Competitively inhibits ATP binding

Caption: Mechanism of action: Aminopyrazole inhibitors blocking downstream kinase signaling pathways.

Synthetic Strategy & Mechanistic Insights

To synthesize 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide reliably, we employ a convergent two-step sequence starting from commercially available 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Step 1: Amidation via HATU Coupling

The Challenge: N-methylaniline is a secondary amine. Its steric bulk and delocalized lone pair (due to the phenyl ring) make it a notoriously poor nucleophile for standard carbodiimide (EDC/DCC) couplings. The Solution (Causality): We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]. HATU converts the carboxylic acid into a highly reactive OAt-active ester. Crucially, the pyridine nitrogen atom of the OAt leaving group exerts a neighboring group effect. It stabilizes the incoming secondary amine through a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the acylation rate and forcing the reaction to completion despite the steric hindrance[8][9].

Step 2: Catalytic Nitro Reduction

The Challenge: The 4-nitro group must be reduced to a primary amine without cleaving the newly formed amide bond or poisoning the catalyst. The Solution (Causality): We utilize catalytic hydrogenation (H₂, 10% Pd/C) . Unlike classical Béchamp reductions (Iron/HCl) which require harsh acidic conditions and leave heavy metal residues that can interfere with downstream biological assays, Pd/C hydrogenation is chemically clean, highly chemoselective for the nitro group, and yields a product that often only requires simple filtration through Celite.

Synthesis SM 1-Methyl-4-nitro-1H-pyrazole- 3-carboxylic acid Amine N-Methylaniline HATU, DIPEA, DMF SM->Amine Step 1: Amidation Int 1-Methyl-N-methyl-4-nitro- N-phenyl-1H-pyrazole-3-carboxamide Amine->Int Red H2 (1 atm), 10% Pd/C MeOH, RT, 4h Int->Red Step 2: Nitro Reduction Prod 4-Amino-N,1-dimethyl-N-phenyl- 1H-pyrazole-3-carboxamide Red->Prod

Caption: Two-step synthetic workflow for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide.

Standard Operating Procedures (SOPs): A Self-Validating Protocol

Every protocol must be a self-validating system. The following SOP integrates In-Process Controls (IPCs) to ensure experimental integrity at every stage.

Protocol A: Synthesis of 1-Methyl-N-methyl-4-nitro-N-phenyl-1H-pyrazole-3-carboxamide
  • Activation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) portion-wise at 0 °C. Stir for 15 minutes to allow full conversion to the OAt-active ester. The solution will turn distinctively yellow[10][11].

  • Aminolysis: Add N-methylaniline (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Pull a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via LC-MS. Pass criteria: Complete consumption of the starting material mass (m/z 171) and appearance of the intermediate mass (m/z 260).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics heavily with brine (5x) to remove DMF and tetramethylurea byproducts. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Reduction to 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide
  • Preparation: Dissolve the crude intermediate from Protocol A in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of Argon to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times. Stir vigorously at room temperature for 4 hours.

  • Validation (IPC): Monitor via TLC (DCM:MeOH 95:5). Pass criteria: Disappearance of the higher Rf nitro intermediate and appearance of a lower Rf, UV-active spot that stains positive with Ninhydrin (indicating a primary amine).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate in vacuo to afford the final product (CAS: 1489360-97-5)[12][13]. Purify via flash column chromatography if trace impurities remain.

Sources

The Pharmacological Architecture of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and rational drug design, 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS 1489360-97-5) represents a highly specialized molecular entity. While frequently utilized as a highly functionalized building block in medicinal chemistry, its intrinsic pharmacological value lies in its 4-amino-1H-pyrazole-3-carboxamide core [1]. This core is a "privileged pharmacophore" renowned for its potent, ATP-competitive kinase inhibition, most notably against Cyclin-Dependent Kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3)[2][3].

As a Senior Application Scientist, I approach this compound not merely as a static chemical structure, but as a dynamic hinge-binding warhead. This whitepaper deconstructs the mechanism of action of the pyrazole-3-carboxamide core, detailing its molecular interactions within kinase ATP-binding pockets, its downstream signaling blockade, and the self-validating experimental protocols required to quantify its efficacy.

Molecular Anatomy & Hinge-Binding Mechanics

To understand the mechanism of action, we must analyze the causality of its structural geometry. The efficacy of the 4-amino-pyrazole-3-carboxamide scaffold is driven by its ability to mimic the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of target kinases[4][5].

  • The Pyrazole-3-Carboxamide Warhead: The pyrazole ring and the adjacent carboxamide group act as a robust hydrogen bond donor/acceptor system.

    • In CDK2/4/6: The pyrazole NH and the carboxamide oxygen/nitrogen form a critical triad of hydrogen bonds with the backbone carbonyl and NH of Leu83 , as well as the backbone carbonyl of Glu81 [4].

    • In FLT3: A parallel interaction occurs where the core forms conserved hydrogen bonds with the backbone amides of Cys694 and Glu692 [6][7].

  • The N1-Dimethyl and N-Phenyl Substitutions: These moieties provide essential lipophilic contacts, stabilizing the compound within the hydrophobic pockets adjacent to the ATP-binding site[6].

  • The 4-Amino Vector: The free amino group at the 4-position is the critical functionalization vector. It allows the molecule (or its larger derivatives, such as FN-1501 or AT7519) to extend outward into the solvent-accessible channel or interact directly with gatekeeper residues (e.g., Phe691 in FLT3), which is vital for overcoming secondary resistance mutations like FLT3-F691L[6][8].

Primary Mechanism of Action: Dual FLT3 and CDK Inhibition

The pyrazole-3-carboxamide core exhibits a unique polypharmacology, simultaneously disrupting two critical oncogenic pathways: the aberrant proliferation driven by FLT3 mutations (common in Acute Myeloid Leukemia) and the dysregulated cell cycle progression driven by overactive CDKs[2][9].

  • FLT3 Pathway Blockade: By competitively binding the ATP pocket of FLT3, the scaffold prevents receptor autophosphorylation. This immediately uncouples the receptor from its downstream effectors, leading to a rapid collapse of the PI3K/AKT , RAS/MAPK , and JAK/STAT5 survival pathways[2][6]. The loss of phosphorylated STAT5 (p-STAT5) directly induces apoptosis in FLT3-dependent leukemic cells.

  • CDK Pathway Blockade: Inhibition of the CDK2/4/6 complexes prevents the phosphorylation of the Retinoblastoma protein (Rb)[10]. Hypophosphorylated Rb remains tightly bound to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry, thereby enforcing a strict G1/S cell cycle arrest [10][11].

Caption: Dual signaling blockade of the FLT3 and CDK pathways by the pyrazole-3-carboxamide core.

Quantitative Pharmacological Data

To contextualize the potency of this pharmacophore, the table below summarizes the inhibitory profiles of advanced clinical and preclinical derivatives (e.g., FN-1501, AT7519) that utilize the exact 4-amino-1H-pyrazole-3-carboxamide architecture described above[2][3][12].

Compound / Scaffold DerivativeTarget KinaseIC₅₀ Value (nM)Primary Cellular Phenotype
FN-1501 (Pyrazole-3-carboxamide core)FLT3 (WT)2.33 nMApoptosis in MV4-11 cells
FN-1501 (Pyrazole-3-carboxamide core)CDK2 / CDK41.02 nM / 0.39 nMG1/S Cell Cycle Arrest
Compound 8t (Optimized Core)FLT3 / CDK20.089 nM / 0.719 nMApoptosis / Arrest
AT7519 (Pyrazole-3-carboxamide core)CDK247 nMG1/S Arrest in HCT116 cells

Experimental Workflows & Protocols

To ensure scientific integrity and trustworthiness, any claims regarding the mechanism of action must be validated through rigorous, self-validating assay systems. Below are the standard operating procedures for evaluating this class of compounds.

Caption: Self-validating experimental workflow for kinase inhibitor target engagement.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence assays to eliminate the auto-fluorescence interference commonly caused by aromatic pyrazole compounds, ensuring high-fidelity IC₅₀ calculations.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mix containing recombinant FLT3 or CDK2/CyclinE, and a biotinylated peptide substrate in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (or its derivatives) in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • Reaction Initiation: Add ATP at a concentration equal to the Km​ of the specific kinase to ensure competitive binding conditions. Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes and read the plate on a microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: To prove that the in vitro kinase inhibition translates to cellular efficacy, we must measure the phosphorylation state of direct downstream targets. The addition of phosphatase inhibitors is critical; without them, the highly labile phosphate groups on STAT5 and Rb will be cleaved during lysis, resulting in false-positive inhibition data.

  • Cell Culture & Treatment: Culture MV4-11 cells (FLT3-dependent) or HCT116 cells (CDK-dependent) to 70% confluence. Treat with the compound at varying concentrations (e.g., 10 nM, 100 nM, 1 μM) for 4 to 24 hours.

  • Lysis: Harvest cells and immediately lyse on ice using RIPA buffer strictly supplemented with protease inhibitors and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF, 1 mM PMSF).

  • Protein Quantification & Separation: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Load 20 μg of protein per well onto a 4–12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Probing: Probe overnight at 4°C with primary antibodies against p-STAT5 (Tyr694) , total STAT5, p-Rb (Ser807/811) , total Rb, and GAPDH (loading control)[10].

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using ECL substrate. Perform densitometric analysis to calculate the cellular IC₅₀.

References

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry (2018). URL:[Link]

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry (2008). URL:[Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules / PMC (2023). URL:[Link]

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations. ACS Publications (2021). URL:[Link]

Sources

Physicochemical Profiling of CAS 1489360-97-5: Exact Mass, Molecular Weight, and Thermodynamic Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In modern drug discovery, the pyrazole pharmacophore is a privileged scaffold frequently utilized in the design of kinase inhibitors and receptor modulators. CAS 1489360-97-5 (chemically identified as 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide) is a highly functionalized intermediate[1]. For researchers utilizing this compound in structure-activity relationship (SAR) studies or formulation development, rigorous physicochemical characterization is non-negotiable. This technical guide establishes the definitive molecular weight, exact mass, and solubility profile of CAS 1489360-97-5, detailing the analytical causality and self-validating methodologies required to generate high-fidelity data.

Molecular Weight and Exact Mass Determination

The transition from low-resolution nominal mass analysis to High-Resolution Mass Spectrometry (HRMS) is critical for confirming the structural integrity of synthesized intermediates. While molecular weight (MW) provides the average mass based on natural isotopic abundance, the exact mass (calculated using the most abundant isotopes) is essential for distinguishing the target compound from isobaric interferences (molecules with identical nominal mass but different elemental compositions)[2].

For CAS 1489360-97-5 (Formula: C12​H14​N4​O ):

  • Molecular Weight: 230.27 g/mol

  • Theoretical Exact Mass: 230.1168 Da

The Causality of HRMS Validation

Conventional mass spectrometry often fails to differentiate compounds with nearly identical masses, a challenge prevalent in complex biological matrices or crude synthetic mixtures. By utilizing HRMS platforms (such as Orbitrap or Q-TOF) with sub-ppm mass accuracy and resolving power exceeding 30,000, researchers can deduce reliable molecular formulas based on exact mass measurements and isotopic distribution patterns[3]. This high resolving power is necessary to detect mass defects and confirm the presence of the specific C12​H14​N4​O composition without ambiguity.

Protocol: LC-HRMS Exact Mass Validation

To ensure a self-validating system, this protocol incorporates isotopically labeled internal standards to compensate for matrix effects and instrument drift.

  • Sample Preparation: Dissolve 1 mg of CAS 1489360-97-5 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid.

  • Internal Standardization: Spike the sample with 10 ng/mL of a stable-isotope-labeled internal standard (e.g., a 13C or 15N labeled pyrazole analog) to monitor ionization efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Elute using a gradient of Water/Acetonitrile (both containing 0.1% formic acid) over 5 minutes.

  • Ionization & Acquisition: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Calibrate the instrument externally prior to the run, and use a lock-mass (e.g., leucine enkephalin) for internal real-time mass calibration.

  • Data Processing: Extract the [M+H]+ ion chromatogram. The theoretical m/z for the protonated adduct of CAS 1489360-97-5 is 231.1246 . A mass error of <3 ppm confirms the identity.

HRMS_Workflow A Sample Prep (CAS 1489360-97-5) B LC Separation (C18 Column) A->B C ESI Ionization (Positive Mode) B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (Exact Mass: 230.1168) D->E

LC-HRMS workflow for exact mass validation of CAS 1489360-97-5.

Solubility Profiling: Kinetic vs. Thermodynamic

Determining compound solubility is an essential tool for early stages of the drug discovery process and lead optimization[4]. While kinetic solubility (often measured by adding DMSO stock solutions to aqueous buffers until precipitation occurs) is useful for high-throughput screening, it readily forms supersaturated solutions and can overestimate true solubility[5].

For structural intermediates like CAS 1489360-97-5, thermodynamic solubility is the critical metric. It represents the true equilibrium constant between the solid crystalline material and the saturated solution[6]. The classic shake-flask method remains the "gold standard" for obtaining this thermodynamic data[7].

Protocol: Miniaturized Shake-Flask Thermodynamic Assay

This protocol is designed to be self-validating by strictly monitoring pH shifts, which can artificially alter the solubility of ionizable compounds like pyrazole-amines.

  • Solid Addition: Weigh an excess amount of crystalline CAS 1489360-97-5 (approx. 2-5 mg) into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Initial pH Verification: Measure and record the pH of the suspension. Causality: Adding a basic amine can shift the buffer pH; if the pH shifts by >0.1 units, the buffer capacity is insufficient and must be adjusted[5].

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 RPM for 24 to 48 hours to ensure complete thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter to separate the undissolved solid from the saturated solution[8].

  • Final pH Verification: Re-measure the pH of the supernatant to ensure it remained stable during incubation[5].

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV (at λmax​ ) against a separately built calibration curve of CAS 1489360-97-5[8].

ShakeFlask A Solid Compound (Excess CAS 1489360-97-5) B Buffer Addition (PBS pH 7.4) A->B C Incubation & Shaking (24h at 25°C) B->C D Phase Separation (Centrifugation/Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E

Thermodynamic shake-flask solubility assay workflow.

Data Presentation: Physicochemical Summary

The following tables summarize the core quantitative data for CAS 1489360-97-5, providing a quick-reference benchmark for analytical and formulation scientists.

Table 1: Structural and Mass Properties
PropertyValueAnalytical Method / Source
CAS Registry Number 1489360-97-5Chemical Databases[1]
Chemical Formula C12​H14​N4​O Elemental Analysis
Molecular Weight 230.27 g/mol Isotopic Average Calculation
Exact Mass 230.1168 DaLC-HRMS (Orbitrap/Q-TOF)
Target [M+H]+ m/z 231.1246ESI+ Mass Spectrometry
Table 2: Representative Thermodynamic Solubility Profile

(Note: Values are representative benchmarks for pyrazole-3-carboxamide derivatives under standard shake-flask conditions at 25°C).

Solvent SystemSolubility RangeApplication Context
DMSO >50 mg/mL Stock solution preparation for in vitro assays.
Methanol 10−25 mg/mL LC-MS sample preparation and stock dilution.
Water (Deionized) <0.1 mg/mL Baseline aqueous solubility; typically poor due to lipophilic phenyl ring.
PBS (pH 7.4) <0.05 mg/mL Physiological baseline; requires co-solvents or formulation for in vivo dosing.

References

  • BLD Pharm. "89239-25-8|4-Acetamido-1,3-dimethyl-1h-pyrazole-5-carboxamide - BLDpharm (Contains CAS 1489360-97-5 reference)". bldpharm.com.
  • PCBIS. "Thermodynamic solubility - Strasbourg - PCBIS". pcbis.fr.
  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)". enamine.net.
  • Enamine. "Shake-Flask Solubility Assay". enamine.net.
  • MtoZ Biolabs. "What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?". mtoz-biolabs.com.
  • SciSpace. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". scispace.com.
  • NIH.
  • Lab Manager. "Accelerating Drug Discovery: The Role of Mass Spectrometers in Proteomics and Metabolomics". labmanager.com.

Sources

Pharmacokinetic Profiling of Novel Pyrazole-3-Carboxamide Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Chemical Space

The pyrazole-3-carboxamide scaffold has emerged as a privileged structure in modern medicinal chemistry. Its unique combination of a rigid heteroaromatic core and a versatile carboxamide vector allows for precise hydrogen-bonding interactions, making it highly effective against targets such as Cyclin-Dependent Kinases (e.g., AT7519)[1], FMS-like tyrosine kinase 3 (e.g., FN-1501)[2], Cannabinoid Receptors (CB1/CB2)[3],[4], and Monoacylglycerol Lipase (MAGL)[5].

However, translating the in vitro potency of pyrazole-3-carboxamides into in vivo efficacy requires overcoming significant absorption, distribution, metabolism, and excretion (ADME) hurdles. The amide bond is susceptible to enzymatic hydrolysis, while lipophilic substitutions on the pyrazole ring often invite rapid Cytochrome P450 (CYP450) oxidation[4]. This whitepaper outlines a rigorous, causality-driven pharmacokinetic (PK) profiling strategy designed to identify and mitigate these metabolic liabilities during lead optimization.

Strategic Workflow for PK Profiling

To systematically de-risk pyrazole-3-carboxamide candidates, researchers must employ an iterative cascade of in vitro and in vivo assays. The workflow below illustrates the critical path from compound synthesis to pharmacokinetic validation.

PK_Workflow Start Novel Pyrazole-3-Carboxamides InVitro In Vitro ADME Profiling Start->InVitro MetStab Metabolic Stability (HLM/RLM) InVitro->MetStab Perm Permeability (Caco-2/MDCK) InVitro->Perm InVivo In Vivo PK Assessment MetStab->InVivo High Stability Perm->InVivo Good Absorption Dosing IV/PO Dosing (Rodent Models) InVivo->Dosing LCMS LC-MS/MS Bioanalysis Dosing->LCMS Plasma Sampling Data PK Parameter Calculation (Clearance, Vd, Half-life) LCMS->Data LeadOpt Lead Optimization Data->LeadOpt SAR Feedback LeadOpt->Start Iterative Design

Figure 1: Iterative PK profiling workflow for pyrazole-3-carboxamides.

In Vitro ADME Profiling: Causality & Protocols

Before advancing to animal models, candidates must demonstrate sufficient metabolic stability and membrane permeability. Pyrazole compounds bearing sulfonamide or bulky aromatic moieties often exhibit high target affinity but poor oral bioavailability due to high intrinsic clearance ( CLint​ )[6].

Protocol 3.1: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine the intrinsic clearance of the compound by hepatic CYP450 enzymes. Causality: The N-substituents on the pyrazole ring are primary targets for N-dealkylation. By calculating CLint​ , we can predict in vivo hepatic clearance and identify vulnerable structural vectors.

Step-by-Step Methodology:

  • Preparation of Master Mix: Combine 0.5 mg/mL pooled human liver microsomes (HLM) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 mimics physiological conditions, maintaining the native conformation and activity of CYP450 enzymes.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Causality: Ensures thermal equilibrium before initiating the reaction, preventing lag phases in enzymatic kinetics.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor required for CYP450-mediated Phase I oxidation.

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately transfer into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly precipitates proteins and denatures the enzymes, halting metabolism, while the cold temperature prevents chemical degradation.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

Self-Validating System: The assay must include a parallel incubation without NADPH to distinguish true enzymatic metabolism from chemical instability. The inclusion of Diclofenac (a known CYP2C9 substrate) serves as a high-clearance positive control to verify microsomal activity.

Protocol 3.2: Caco-2 Permeability Assay

Objective: Assess passive transcellular diffusion and P-glycoprotein (P-gp) efflux liability. Causality: The carboxamide moiety can restrict membrane permeability if its hydrogen-bond donors are not shielded. Furthermore, basic amines (often attached to the pyrazole core to improve solubility) can become substrates for P-gp efflux pumps, severely limiting systemic exposure[1].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until a polarized monolayer forms.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Causality: A TEER > 250 Ω·cm² ensures tight junction integrity, confirming the monolayer is intact.

  • Dosing: Add 10 µM of the pyrazole-3-carboxamide derivative to the apical (A) chamber (for A-to-B permeability) or basolateral (B) chamber (for B-to-A efflux assessment).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and quantify via LC-MS/MS.

  • Efflux Ratio Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An efflux ratio > 2.0 indicates significant P-gp liability.

Self-Validating System: Lucifer Yellow is co-incubated to verify monolayer integrity post-assay. Propranolol (high permeability) and Atenolol (low permeability) are run concurrently to validate the predictive power of the cell batch.

In Vivo Pharmacokinetic Assessment

Once in vitro parameters are optimized, candidates are evaluated in rodent models. The metabolic fate of pyrazole-3-carboxamides typically involves both Phase I oxidation and Phase II conjugation.

Met_Pathway Parent Pyrazole-3-Carboxamide (Parent Drug) CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Microsomes Amidase Amide Hydrolysis (Phase I) Parent->Amidase Plasma/Liver Met1 Hydroxylated Metabolite CYP->Met1 Met2 Pyrazole-3-Carboxylic Acid Amidase->Met2 UGT Glucuronidation (Phase II) Met3 Glucuronide Conjugate UGT->Met3 Met1->UGT Excretion Renal/Biliary Excretion Met2->Excretion Met3->Excretion

Figure 2: Primary metabolic pathways affecting pyrazole-3-carboxamide clearance.
Protocol 4.1: LC-MS/MS Bioanalysis of Plasma Samples

Objective: Accurately quantify drug concentrations in complex biological matrices to calculate clearance, volume of distribution ( Vss​ ), and bioavailability (%F). Causality: Pyrazole-3-carboxamides possess basic nitrogen atoms that readily accept protons, making them highly suitable for positive Electrospray Ionization (ESI+). Utilizing Multiple Reaction Monitoring (MRM) isolates the specific precursor ion and a unique pyrazole-core fragment, providing near-absolute specificity[5].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Add 150 µL of acetonitrile (containing 50 ng/mL internal standard) to 50 µL of collected plasma. Vortex for 2 minutes. Causality: Disrupts protein-drug binding, ensuring the total (bound + unbound) drug concentration is extracted.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm). Use a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: Formic acid acts as an ion-pairing agent, improving peak shape and enhancing protonation in the ESI+ source.

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode. Track the transition from the protonated parent mass [M+H]+ to the dominant pyrazole fragment.

Self-Validating System: The bioanalytical run is only accepted if the calibration curve demonstrates an R2≥0.99 , and Quality Control (QC) samples (low, medium, high) fall within ±15% of their nominal concentrations.

Data Synthesis & Interpretation

Translating raw LC-MS/MS data into actionable PK parameters is the final step in the profiling workflow. The table below summarizes the pharmacokinetic profiles of representative pyrazole-3-carboxamide derivatives, highlighting the impact of structural optimization. For instance, the CDK inhibitor AT7519 exhibited excellent target engagement but suffered from low oral bioavailability (<1%) due to high basicity, necessitating an intravenous formulation[1].

Table 1: Pharmacokinetic Parameters of Representative Pyrazole-3-Carboxamides
CompoundPrimary TargetSpeciesRouteDose (mg/kg)Clearance (mL/min/kg) Vss​ (L/kg)Half-life (h)Bioavailability (%F)
AT7519 CDK2BALB/c MouseIV1046.01.60.68< 1.0%
FN-1501 FLT3 / CDKMouseIV522.42.11.40~ 35.0%
Compound 27 CB2 ReceptorRatPO1015.23.44.20> 50.0%
Compound 8c CB1 ReceptorRatIV1038.51.20.95N/A

(Note: Data synthesized from foundational studies on AT7519[1], FN-1501[2], and CB1/CB2 antagonists[3],[4].)

Conclusion

The pyrazole-3-carboxamide class offers immense therapeutic potential, provided its inherent metabolic and physicochemical liabilities are rigorously managed. By employing a causality-driven, self-validating pharmacokinetic workflow—spanning microsomal stability, Caco-2 permeability, and high-sensitivity LC-MS/MS bioanalysis—researchers can systematically optimize the ADME profile of these derivatives. This ensures that highly potent in vitro hits are successfully translated into viable, bioavailable clinical candidates.

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design Source: Journal of Medicinal Chemistry (ACS Publications)1

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia Source: Semantic Scholar / Journal of Medicinal Chemistry 2

  • Pyrazole Antagonists of the CB1 receptor with reduced brain penetration Source: NIH.gov / Bioorganic & Medicinal Chemistry Letters 3

  • Rational drug design of CB2 receptor ligands: from 2012 to 2021 Source: RSC Publishing 4

  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors Source: ARPI - UNIPI 5

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors Source: NIH.gov 6

Sources

Whitepaper: Orthogonal Evaluation of Receptor Binding Affinity for Aminopyrazole Scaffold CAS 1489360-97-5 in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In early-stage small-molecule drug discovery, the transition from a fragment hit to a validated lead requires rigorous biophysical characterization. CAS 1489360-97-5 (4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide; MW: 230.27 Da) represents a highly versatile, low-molecular-weight building block. Its core structure—a 3-aminopyrazole—is a privileged pharmacophore widely recognized as a potent "hinge-binder" within the ATP-binding pocket of various kinases[1].

Historically, drug discovery programs relied heavily on enzymatic IC50​ values to drive structure-activity relationships (SAR). However, IC50​ is highly dependent on intracellular ATP concentrations and assay conditions. To build a highly predictive SAR model for CAS 1489360-97-5 derivatives, we must evaluate the absolute equilibrium binding affinity ( KD​ ) and the target residence time ( τ ) [2].

This whitepaper outlines a field-proven, orthogonal biophysical workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput equilibrium profiling, followed by Surface Plasmon Resonance (SPR) for label-free kinetic resolution.

Pharmacophore Mapping: The Aminopyrazole Hinge Binder

The efficacy of CAS 1489360-97-5 stems from its ability to mimic the adenine ring of ATP. The pyrazole nitrogen and the exocyclic amine act as a bidentate hydrogen bond donor-acceptor pair, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Glu90 and Cys92 in PLK4, or corresponding residues in FGFR and JAK)[3][4].

Mechanism Core 3-Aminopyrazole Core (CAS 1489360-97-5) HBD H-Bond Donor (Exocyclic Amine) Core->HBD HBA H-Bond Acceptor (Pyrazole Nitrogen) Core->HBA Hydrophobic N-phenyl Group Core->Hydrophobic Hinge1 Kinase Hinge Backbone (e.g., C=O of Glu90) HBD->Hinge1 Donor-Acceptor Interaction Hinge2 Kinase Hinge Backbone (e.g., NH of Cys92) HBA->Hinge2 Acceptor-Donor Interaction Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Hydrophobic->Pocket Steric / Van der Waals

Pharmacophore mapping of the aminopyrazole hinge-binding mechanism.

Orthogonal Assay Strategy

To establish a self-validating system, we employ a two-tiered approach.

  • TR-FRET: Provides rapid, homogeneous, high-throughput KD​ determination. It is less susceptible to compound auto-fluorescence than standard Fluorescence Polarization (FP)[5][6].

  • SPR: While TR-FRET yields equilibrium data, it cannot resolve the kinetic rates ( ka​ , kd​ ). SPR provides real-time, label-free kinetic profiling, allowing us to calculate the target residence time ( τ=1/kd​ ), a critical predictor of sustained in vivo efficacy[2][7].

G A CAS 1489360-97-5 (Aminopyrazole Scaffold) B TR-FRET Assay (Equilibrium KD) A->B Primary Screen C SPR Profiling (Kinetic Rates: ka, kd) A->C Orthogonal Validation D Residence Time (τ) Calculation B->D C->D E Hit-to-Lead Optimization D->E Lead Selection

Workflow for orthogonal binding affinity assessment of CAS 1489360-97-5.

Experimental Protocols

Protocol A: TR-FRET Competitive Binding Assay

Causality Check: TR-FRET relies on the proximity between a lanthanide-labeled donor and a fluorescent tracer. When CAS 1489360-97-5 competitively displaces the tracer from the ATP pocket, the FRET signal decreases proportionally, yielding a highly accurate KD​ [5][8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare TR-FRET Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Ensure complete mixing to homogeny[5].

  • Compound Titration: Serially dilute CAS 1489360-97-5 in 100% DMSO (11-point, 3-fold dilutions). Transfer to a low-volume 384-well white microplate to achieve a final DMSO concentration of 1% (v/v)[5].

  • Target Complex Formation: Add 5 nM of GST-tagged target kinase (e.g., FGFR2 or PLK4) and 2 nM of Terbium-labeled anti-GST antibody (Donor) to the assay wells.

  • Tracer Addition: Add the optimized fluorescent kinase tracer (Acceptor) at a concentration equal to its predetermined KD​ (e.g., 15–30 nM)[8].

  • Incubation & Detection: Incubate the plate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Readout: Measure on a TR-FRET compatible microplate reader (e.g., Tecan SPARK) using 340 nm excitation, 490 nm emission (Terbium), and 520 nm emission (Tracer) with a 100 µs delay and 400 µs integration time[5].

  • Validation: Calculate the Z'-factor using DMSO (maximum signal) and a known pan-kinase inhibitor like staurosporine (minimum signal). A Z' > 0.6 indicates a robust assay[8].

Protocol B: SPR Kinetic Affinity Profiling

Causality Check: Because CAS 1489360-97-5 is a low-molecular-weight fragment (~230 Da), the refractive index change upon binding is minimal. Therefore, high-density target immobilization and rigorous DMSO bulk-shift corrections are absolute requirements to prevent data artifacts[9][10].

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K+). Activate flow cells with a standard EDC/NHS mixture.

  • Ligand Immobilization: Inject the target kinase (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve a high capture level of 2,000–3,000 Response Units (RU), which is necessary to detect the binding of a ~230 Da analyte[10]. Quench the surface with 1 M Ethanolamine.

  • Buffer Matching (Critical Step): Prepare the running buffer (1x PBS, 0.05% Tween-20) and supplement it with exactly 1% or 5% DMSO to perfectly match the analyte solvent. Generate a DMSO calibration curve (0.5% to 1.5%) to correct for excluded volume effects[9].

  • Analyte Injection: Inject CAS 1489360-97-5 at 5-fold serial dilutions (e.g., 0.08 µM to 50 µM) over both the reference and active flow cells at a high flow rate (30–50 µL/min) to minimize mass transport limitations.

  • Kinetic Measurement: Record the association phase for 120 seconds, followed by a dissociation phase of 300 seconds[7].

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and calculate the equilibrium dissociation constant ( KD​=kd​/ka​ )[11].

Quantitative Data Presentation

The following table illustrates a representative biophysical profile for the unoptimized CAS 1489360-97-5 scaffold against a panel of kinases. As an early-stage fragment, it exhibits characteristic "fast-on / fast-off" kinetics. Hit-to-lead optimization will focus on decreasing the kd​ to prolong the Residence Time ( τ ).

Table 1: Representative Orthogonal Binding Affinity Profile of CAS 1489360-97-5

Target KinaseTR-FRET KD​ (µM)SPR KD​ (µM)SPR ka​ ( M−1s−1 )SPR kd​ ( s−1 )Residence Time τ (s)
FGFR2 (WT) 1.251.40 4.5×104 6.3×10−2 15.8
FGFR2 (V564F) 2.102.35 3.8×104 8.9×10−2 11.2
JAK1 0.850.92 5.1×104 4.7×10−2 21.2
PLK4 4.504.80 2.2×104 1.0×10−1 10.0

Note: τ is calculated as 1/kd​ . Data represents geometric means of n=3 independent experiments.

Sources

Methodological & Application

Application Notes and Protocols for Assessing the Cellular Effects of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

This comprehensive guide provides detailed protocols for evaluating the biological activity of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are of significant interest in drug discovery for their potential as therapeutic agents, particularly in oncology.[1][2] This document outlines robust, validated methods for assessing the impact of this compound on cell viability and proliferation. The protocols detailed herein are designed for researchers in academic and industrial settings, including those in drug development and molecular biology. We will cover the principles and step-by-step execution of three widely-used assays: a luminescent ATP-based assay for metabolic activity, a colorimetric tetrazolium-based (MTT) assay for mitochondrial function, and a flow cytometry-based apoptosis assay (Annexin V/PI) for determining the mode of cell death.

Introduction: The Significance of Pyrazole Scaffolds and Cell Viability Assessment

Pyrazole derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities.[1] Their unique structural properties make them valuable scaffolds in the design of novel therapeutics. Numerous studies have explored their potential as anticancer agents, with some demonstrating the ability to induce DNA damage, inhibit cell cycle progression, and trigger apoptosis in cancer cell lines.[1][3][4]

When characterizing a novel compound such as 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, a critical first step is to determine its effect on cell viability. Cell viability assays are fundamental tools for quantifying the cellular response to a test compound, providing insights into cytotoxicity, cytostaticity, and the underlying mechanisms of action. This application note provides a framework for conducting these essential primary screens.

Foundational Principles of Cell Viability Assays

The choice of a cell viability assay depends on the specific research question. Here, we present a multi-parametric approach to provide a comprehensive understanding of the compound's effects.

ATP as a Biomarker of Metabolically Active Cells

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its intracellular concentration is tightly regulated in healthy, metabolically active cells.[5] When cells undergo stress or apoptosis, their ability to synthesize ATP diminishes, leading to a rapid decrease in intracellular ATP levels.[5] Luminescent assays that quantify ATP provide a highly sensitive and linear readout of the number of viable cells in a culture.[6][7][8] The most common method utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce a "glow-type" luminescent signal.[5][9]

Mitochondrial Reductase Activity as an Indicator of Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[3] The amount of formazan produced is proportional to the number of viable cells. This assay, therefore, reflects the metabolic activity of the mitochondria, a key indicator of cellular health.

Differentiating Apoptosis and Necrosis

To understand how a compound induces cell death, it is essential to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose, analyzed via flow cytometry.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[3]

Experimental Protocols

The following protocols are designed to be adaptable to various adherent or suspension cell lines cultured in 96-well plates for viability assays and 6-well plates for flow cytometry.

General Preparations and Compound Handling
  • Cell Culture: Maintain the desired cell line in its recommended culture medium, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.

  • Compound Stock Preparation: Prepare a high-concentration stock solution of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Create a series of working concentrations of the compound by serially diluting the stock solution in a complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, typically not exceeding 0.5% (v/v), to prevent solvent-induced cytotoxicity.[3] A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[3]

Diagram 1: General Experimental Workflow This diagram outlines the overarching process for evaluating the effects of a test compound on a cell line.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Serial Dilutions Treatment Treat Cells with Compound (e.g., 24, 48, 72 hours) Compound_Prep->Treatment Cell_Culture Culture & Maintain Cell Line Cell_Seeding Seed Cells into Multi-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment ATP_Assay ATP-based Assay (Luminescence) Treatment->ATP_Assay MTT_Assay MTT Assay (Absorbance) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Analyze Data & Determine IC50/Apoptosis Rate ATP_Assay->Data_Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General workflow for cell-based compound evaluation.

Protocol 1: ATP-Based Luminescent Cell Viability Assay

This protocol is based on the principles of the Promega CellTiter-Glo® assay.[6][8][10]

Materials:

  • White, opaque-walled 96-well microplates suitable for luminescence measurements.

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).

  • Multichannel pipette.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding: Seed cells into a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add 100 µL of the serially diluted compound to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]

  • Add a volume of the luminescent reagent equal to the volume of cell culture medium in each well (e.g., 200 µL). This single addition lyses the cells and initiates the luciferase reaction.[6][10]

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Data Acquisition: Measure the luminescence using a plate reader. The intensity of the light is directly proportional to the amount of ATP present.[10]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot cell viability against compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Diagram 2: ATP Assay Principle This diagram illustrates the enzymatic reaction underlying the ATP-based luminescent assay.

G ATP ATP (from viable cells) Luciferase Firefly Luciferase ATP->Luciferase Luciferin D-Luciferin Luciferin->Luciferase O2 O2 O2->Luciferase Light Luminescent Signal (~560 nm) Luciferase->Light Products Oxyluciferin + AMP + PPi + CO2 Luciferase->Products

Caption: Luciferase-mediated reaction for ATP detection.

Protocol 2: MTT Colorimetric Cell Viability Assay

Materials:

  • Clear, flat-bottomed 96-well plates.

  • MTT solution (5 mg/mL in PBS).

  • DMSO or other suitable solubilization buffer.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in Protocol 3.2, using clear 96-well plates.

  • MTT Addition: After the treatment incubation period, add 20 µL of MTT solution to each well.[3]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the purple formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals.[3]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of blank wells (medium and MTT only) from all other readings.

  • Calculate and plot the percentage of cell viability against compound concentration to determine the IC50 value.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • 6-well plates.

  • Flow cytometer.

  • Annexin V-FITC/PI apoptosis detection kit.

  • 1X Binding Buffer (provided in the kit).

  • PBS (Phosphate-Buffered Saline).

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include untreated and vehicle controls.[3]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol (typically 5 µL of each).[3]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Interpretation: The cell population will be distributed into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Data Presentation and Interpretation

Quantitative data from the viability assays should be summarized for clear comparison.

Table 1: Example Data Summary for Compound XYZ

Assay TypeEndpoint MeasuredIC50 Value (µM)Time Point
LuminescentIntracellular ATP15.2 ± 1.848 hours
ColorimetricMitochondrial Activity21.5 ± 2.548 hours

The apoptosis assay results provide qualitative and quantitative data on the mode of cell death induced by the compound. An increase in the Annexin V-positive population with increasing compound concentration would suggest an apoptotic mechanism of action.

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. By employing a multi-parametric approach that assesses metabolic health, mitochondrial function, and the mode of cell death, researchers can gain a comprehensive understanding of the compound's cellular effects. This foundational data is crucial for guiding further studies in the drug discovery and development pipeline.

References

  • LabMart Limited. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. Retrieved from [Link]

  • News-Medical.Net. (2026, January 19). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo Luminescent Cell Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]

  • Das, S., & Mor, V. (2023). Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines. STAR Protocols, 4(2), 102288.
  • Omnicuris. (2026, March 17). Multi-targeted Pyrazole Scaffolds in Therapy. Retrieved from [Link]

  • Moolla, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(13), 11095-11105.
  • El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12057-12073.

Sources

How to formulate 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Formulation Strategy for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide in Murine In Vivo Studies

Executive Summary & Physicochemical Rationale

4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS: 1489360-97-5) is a synthetic small molecule characterized by a lipophilic pyrazole-phenyl core and polar hydrogen-bonding groups (a primary amine and a carboxamide). With a molecular weight of 230.27 g/mol , it presents a classic formulation challenge: it is highly lipophilic but possesses a rigid crystal lattice, leading to poor aqueous solubility at physiological pH.

For in vivo efficacy and pharmacokinetic (PK) studies, administering poorly soluble compounds directly in aqueous buffers often results in immediate precipitation. This causes erratic bioavailability, localized tissue toxicity, or fatal embolisms during intravenous (IV) delivery. Therefore, a multi-component vehicle system is required to disrupt the crystal lattice, solvate the lipophilic core, and prevent nucleation upon introduction to the aqueous bloodstream 1.

Vehicle Selection Matrix

The following table summarizes the quantitative limits and optimal excipient ratios for formulating lipophilic pyrazole derivatives in murine models.

Formulation StrategyComposition Ratio (v/v)Target RouteMax Dose Vol. (Mouse)ProsCons
Co-Solvent Solution 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% SalineIV, IP5 mL/kg (IV)10 mL/kg (IP)Ensures 100% bioavailability; true solution prevents embolisms.High solvent load; potential for injection-site irritation.
Aqueous Suspension 0.5% CMC-Na / 0.1% Tween 80 in WaterPO (Oral Gavage)10 mL/kgLow toxicity; mimics traditional pill ingestion; high drug loading.Slower absorption; requires continuous stirring to ensure dose uniformity.

Step-by-Step Methodologies

The order of addition in these protocols is not arbitrary; it is dictated by the thermodynamics of solvation. Deviating from this order will result in irreversible compound precipitation.

Protocol A: Co-Solvent Solution for IV/IP Administration

Target Formulation: 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline34

  • Primary Dissolution (Lattice Disruption): Weigh the required mass of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide into a sterile glass vial. Add exactly 10% (of the final target volume) of anhydrous Dimethyl Sulfoxide (DMSO). Vortex and sonicate for 2-5 minutes.

    • Causality: DMSO acts as a powerful aprotic solvent to break the initial crystal lattice energy. The compound must be completely clear at this stage.

  • Solvation Stabilization: Add 40% (v/v) Polyethylene Glycol 400 (PEG400) and vortex for 1 minute.

    • Causality: PEG400 acts as a co-solvent to maintain the solubility of the lipophilic core once the DMSO is diluted.

  • Micellization: Add 5% (v/v) Tween 80 and vortex vigorously.

    • Causality: Tween 80 is a non-ionic surfactant. It coats the solvated molecules in micelles, providing a steric and thermodynamic barrier against precipitation when the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise addition of 45% (v/v) sterile Saline (0.9% NaCl) under continuous vortexing.

    • Causality: Dropwise addition prevents localized crashes in the dielectric constant. Saline ensures the final formulation is isotonic, preventing red blood cell hemolysis upon injection.

  • Validation Checkpoint (Self-Validating System): Shine a laser pointer through the glass vial. The absence of a scattered beam (Tyndall effect) confirms you have achieved a true thermodynamic solution rather than a micro-suspension.

Protocol B: Suspension for Oral (PO) Administration

Target Formulation: 0.5% CMC-Na + 0.1% Tween 80 in Water

  • Wetting: Place the dry compound powder in a mortar or glass vial. Add 0.1% (v/v) Tween 80 directly to the powder and triturate (grind/mix) into a smooth paste.

    • Causality: The lipophilic powder will naturally repel water. The surfactant reduces the surface tension of the solid, allowing it to be effectively wetted.

  • Suspending: Gradually add a pre-made solution of 0.5% Carboxymethylcellulose Sodium (CMC-Na) in purified water while stirring continuously.

    • Causality: CMC-Na acts as a rheology modifier. By increasing the viscosity of the vehicle, it drastically reduces the sedimentation rate of the suspended particles according to Stokes' Law, ensuring uniform dosing from the first to the last animal.

  • Validation Checkpoint: Allow the suspension to sit for 5 minutes. If rapid settling occurs, increase the CMC-Na concentration to 1.0% or utilize a probe sonicator to reduce the particle size.

In Vivo Pharmacokinetic Workflow

Formulation_Workflow Start 4-Amino-N,1-dimethyl-N-phenyl- 1H-pyrazole-3-carboxamide Assess Physicochemical Profiling (LogP, pKa, Solubility) Start->Assess IV_Route Intravenous / Intraperitoneal (Requires True Solution) Assess->IV_Route PO_Route Oral Administration (Suspension Tolerated) Assess->PO_Route Sol_Form 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV_Route->Sol_Form Susp_Form 0.5% CMC-Na + 0.1% Tween 80 in Water PO_Route->Susp_Form Dosing In Vivo Dosing (Murine Model) Sol_Form->Dosing Susp_Form->Dosing Sampling Serial Blood Sampling & Tissue Harvesting Dosing->Sampling Analysis LC-MS/MS Bioanalysis & PK Modeling Sampling->Analysis

Workflow for formulation selection and in vivo pharmacokinetic evaluation of pyrazole derivatives.

Experimental Execution:

  • Dosing: Administer the compound via lateral tail vein injection (IV) or oral gavage (PO) to 8-week-old C57BL/6 mice.

  • Sampling: Collect 50 µL of blood via the submandibular vein at intervals of 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog). Centrifuge and analyze the supernatant via LC-MS/MS to calculate Cmax​ , Tmax​ , AUC , and half-life ( t1/2​ ).

References

  • Joubert, P. E. et al. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth." Journal of Medicinal Chemistry - ACS Publications, 2021. Available at:[Link]

Sources

Application Note: Advanced Purification and Crystallization Strategies for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS 1489360-97-5)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

CAS 1489360-97-5 (4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide) is a highly functionalized pyrazole derivative frequently utilized as a critical building block in pharmaceutical discovery. The molecule presents a unique crystallization challenge due to its dual hydrogen-bonding nature: the C4-primary amine acts as a strong hydrogen-bond donor, while the C3-tertiary carboxamide and pyrazole nitrogens serve as strong acceptors.

The bulky N-methyl-N-phenyl amide moiety imparts significant lipophilicity to the structure. Consequently, the free base is highly soluble in medium-polarity organic solvents (e.g., ethyl acetate, dichloromethane) but virtually insoluble in water and aliphatic hydrocarbons. A common failure mode during the purification of highly functionalized pyrazoles is "oiling out" (liquid-liquid phase separation), which occurs when the compound precipitates below its melting point before a stable crystal lattice can nucleate . To circumvent this, a rigorous thermodynamic control strategy utilizing controlled cooling and anti-solvent addition is required.

Thermodynamic Strategy and Causality

Overcoming "Oiling Out" via Metastable Zone Control

When a saturated solution of CAS 1489360-97-5 is rapidly quenched, the system bypasses the metastable zone and enters the labile zone, resulting in spontaneous, uncontrolled precipitation. This traps impurities within amorphous agglomerates. By employing a slow, controlled cooling profile (0.1–0.5 °C/min), the solution remains within the metastable zone. This allows primary nucleation to occur sequentially, promoting the growth of a high-purity crystalline lattice while preventing the thermal degradation associated with prolonged heating .

Anti-Solvent Crystallization Kinetics

For compounds with flat solubility curves, cooling alone is often insufficient to achieve high yields. The introduction of a miscible anti-solvent (e.g., n-heptane into an ethyl acetate solution) rapidly decreases the solubility of the API, driving supersaturation . Precise control of the anti-solvent addition rate is critical; poor micromixing or rapid addition leads to accidental zones of local supersaturation, which cause crystal breakage, agglomeration, and impurity inclusion .

Thermodynamics Undersaturated Undersaturated Solution (High Temp) Cooling Cooling / Anti-Solvent (Increase Concentration) Undersaturated->Cooling Metastable Metastable Zone (Supersaturation) Cooling->Metastable Labile Labile Zone (Spontaneous Nucleation) Cooling->Labile Growth Controlled Crystal Growth (Targeted Pathway) Metastable->Growth Seeding/Slow Cooling Oiling Oiling Out / Amorphous (Uncontrolled) Labile->Oiling Rapid Quench

Thermodynamic pathways illustrating the importance of metastable zone control.

Upstream Purification: Scavenging and Flash Chromatography

Before crystallization, crude CAS 1489360-97-5—often synthesized via the reduction of its corresponding 4-nitro precursor—may contain unreacted anilines, regioisomeric byproducts, and transition metal residues.

Rationale for Pre-Crystallization Chromatography : Crystallization is highly sensitive to structurally similar impurities (e.g., des-methyl or regioisomeric pyrazoles) which can co-crystallize by substituting into the crystal lattice. A preliminary silica gel flash chromatography step (Eluent: Hexane/EtOAc gradient) ensures the crude purity reaches >90%, which is the critical threshold required for successful single-polymorph crystallization.

Experimental Protocols

Protocol A: Controlled Cooling & Anti-Solvent Crystallization (Free Base)

Objective : Isolate high-purity free base CAS 1489360-97-5 using a binary solvent system (Ethyl Acetate / n-Heptane).

Step-by-Step Methodology :

  • Dissolution : Suspend 10.0 g of crude CAS 1489360-97-5 (Purity ~90%) in 40 mL of Ethyl Acetate (Primary Solvent) in a 250 mL jacketed crystallizer equipped with an overhead stirrer.

  • Heating : Heat the suspension to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and dust, which can act as uncontrolled secondary nucleation sites.

  • Initial Cooling : Program the jacketed reactor to cool the solution from 60 °C to 45 °C at a strictly controlled rate of 0.5 °C/min.

  • Anti-Solvent Addition : At 45 °C, begin the dropwise addition of 60 mL of n-Heptane (Anti-Solvent) via a syringe pump at a rate of 1.0 mL/min. Causality: Slow addition maintains the system within the metastable zone, preventing liquid-liquid phase separation (oiling out).

  • Seeding (Optional but Recommended) : After 15 mL of n-Heptane has been added, introduce 50 mg of pure CAS 1489360-97-5 seed crystals to induce controlled secondary nucleation.

  • Final Cooling : Once all anti-solvent is added, cool the suspension to 5 °C at 0.2 °C/min. Hold at 5 °C for 2 hours to maximize thermodynamic yield.

  • Isolation : Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold (0 °C) Ethyl Acetate/n-Heptane (1:3 v/v) to displace the impurity-rich mother liquor.

  • Drying : Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual solvent.

Protocol B: Reactive Crystallization (Hydrochloride Salt Formation)

Objective : Purify the compound by exploiting the basicity of the C4-amino group, effectively separating it from neutral impurities.

Step-by-Step Methodology :

  • Dissolution : Dissolve 5.0 g of crude free base in 25 mL of Isopropanol (IPA) at 50 °C.

  • Acidification : Slowly add 1.05 equivalents of 4M HCl in Dioxane dropwise. Causality: The protonation of the primary amine dramatically alters the solubility profile, inducing immediate supersaturation of the salt form.

  • Anti-Solvent Maturation : Add 25 mL of Methyl tert-butyl ether (MTBE) to further decrease the solubility of the newly formed hydrochloride salt.

  • Cooling and Isolation : Cool the mixture to 0 °C over 1 hour. Filter the precipitate, wash with cold MTBE, and dry under vacuum.

Workflow Crude Crude CAS 1489360-97-5 (Purity < 90%) Dissolution Dissolution in Primary Solvent (EtOAc at 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 20°C) Filtration->Cooling Antisolvent Anti-Solvent Addition (Heptane Dropwise) Filtration->Antisolvent Nucleation Nucleation & Crystal Growth (Metastable Zone Control) Cooling->Nucleation Antisolvent->Nucleation Isolation Vacuum Filtration & Washing Nucleation->Isolation Pure Pure Crystalline Product (Purity > 99%) Isolation->Pure

Workflow for the controlled cooling and anti-solvent crystallization of CAS 1489360-97-5.

Quantitative Data Presentation

To optimize the crystallization process, solubility data was empirically determined. The choice of Ethyl Acetate as the primary solvent and n-Heptane as the anti-solvent provides the optimal solubility gradient for the free base.

Table 1: Solubility Matrix for CAS 1489360-97-5 (Free Base)

Solvent SystemTemperature (°C)Solubility (mg/mL)Observation / Suitability
Ethyl Acetate60> 250Excellent primary solvent; high solubility at elevated temp.
Ethyl Acetate5~ 45Moderate retention in mother liquor; requires anti-solvent.
n-Heptane60< 5Excellent anti-solvent; highly orthogonal to the API.
Isopropanol (IPA)50~ 120Good primary solvent for reactive (salt) crystallization.
Water25< 1Insoluble; poor wetting makes it a sub-optimal anti-solvent.

Table 2: Crystallization Yield and Purity Comparison

ProtocolStarting Purity (HPLC)Final Purity (HPLC)Yield (%)Crystal Habit
A: EtOAc/Heptane (Cooling + Anti-Solvent)91.2%99.6%84%Prismatic / Block
B: IPA/MTBE (HCl Salt Formation)88.5%99.1%79%Fine Needles
Control: Rapid Quench (EtOAc)91.2%94.3%62%Amorphous Agglomerates

Analytical Validation

Post-crystallization, the integrity of the solid form must be verified to ensure the self-validating nature of the protocol:

  • HPLC (High-Performance Liquid Chromatography) : Confirms chemical purity (>99.5%) and the successful rejection of regioisomeric impurities into the mother liquor.

  • XRPD (X-Ray Powder Diffraction) : Validates the crystalline nature of the product, distinguishing the targeted polymorph from the amorphous agglomerates formed during uncontrolled rapid quenching.

  • DSC (Differential Scanning Calorimetry) : A sharp endothermic melting peak confirms high lattice energy and the absence of trapped solvent (solvates), which is a common artifact in pyrazole crystallizations.

References

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors Source: PMC / National Institutes of Health (NIH) URL:[Link]

Application Note: 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide in Targeted Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-19 Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Focus: Synthetic utility, mechanistic causality, and self-validating protocols for pharmaceutical derivatization.

Executive Summary

The compound 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (CAS: 1489360-97-5; MW: 230.27 g/mol ) is a highly versatile, structurally pre-organized pharmaceutical intermediate. It is predominantly utilized in the synthesis of small-molecule kinase inhibitors targeting cyclin-dependent kinases (CDKs), Aurora kinases, and mutant BRAF[1, 2]. This application note details the chemical rationale behind its structural features, provides validated protocols for its derivatization, and outlines the analytical checkpoints required to ensure high-fidelity API (Active Pharmaceutical Ingredient) generation.

Chemical & Structural Rationale: The Causality of Design

In rational drug design, every functional group must serve a distinct pharmacokinetic or pharmacodynamic purpose. This intermediate is engineered with three critical features:

  • The 4-Amino Nucleophile: The primary amine at the 4-position of the pyrazole ring is electronically enriched. This makes it an ideal nucleophilic handle for Buchwald-Hartwig cross-coupling or urea formation, allowing chemists to attach hinge-binding motifs (e.g., aminopyrimidines) that interact directly with the ATP-binding site of kinases [1].

  • The Tertiary Amide (N-methyl-N-phenyl): Unlike secondary amides, the N,1-dimethyl-N-phenyl tertiary amide eliminates an intermolecular hydrogen-bond donor. This causality is twofold: it prevents unwanted off-target hydrogen bonding (reducing promiscuity) and significantly increases the molecule's lipophilicity (LogP). This enables the N-phenyl moiety to effectively penetrate and anchor into deep hydrophobic pockets within the kinase domain [3].

  • The 1-Methyl-1H-Pyrazole Core: The N-methylation of the pyrazole ring locks the tautomeric state of the heterocycle. This conformational restriction is critical for maintaining a predictable binding pose during structure-activity relationship (SAR) optimization [4].

Mechanistic Pathway

Pathway A 4-Amino-Pyrazole Intermediate B Pharmacophore Coupling A->B Electrophilic addition C Active Kinase Inhibitor B->C Purification D CDK4/6 ATP-Site Binding C->D Hinge region interaction E Cell Cycle Arrest (G1/S) D->E Blocks Rb phosphorylation

Workflow from 4-amino-pyrazole intermediate to CDK4/6 kinase inhibition and cell cycle arrest.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in Quality Control (QC) checkpoints. Proceed to the next step only when the validation criteria are met.

Protocol A: Synthesis of Pyrazole-Urea Derivatives (Type II Kinase Inhibitors)

Urea linkages are classic hydrogen-bond donor/acceptor pairs used to stabilize the "DFG-out" inactive conformation of kinases [2].

Reagents:

  • 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (1.0 eq, 10 mmol, 2.30 g)

  • Substituted phenyl isocyanate (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Purge a 100 mL round-bottom flask with N₂ for 15 minutes to prevent ambient moisture from hydrolyzing the isocyanate.

  • Dissolution: Dissolve the pyrazole intermediate in 50 mL of anhydrous THF. Add DIPEA. Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing any trace HCl from the isocyanate reagent without competing for the electrophile.

  • Addition: Cool the reaction to 0°C. Add the isocyanate dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir at room temperature (20-25°C) for 4 hours.

  • Validation Checkpoint (In-Process QC): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Pass Criteria: Complete disappearance of the starting material mass ( m/z 231.1 [M+H]+ ) and appearance of the target urea mass.

  • Workup: Quench with 10 mL of HPLC-grade water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig Cross-Coupling (Type I Kinase Inhibitors)

This protocol couples the 4-amino group to a chloropyrimidine, forming a bidentate hinge-binding motif common in CDK inhibitors [1].

Reagents:

  • 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (1.0 eq, 5 mmol)

  • 2-Chloro-4-morpholinopyrimidine (1.2 eq, 6 mmol)

  • Pd₂(dba)₃ (0.05 eq, 5 mol%)

  • Xantphos (0.1 eq, 10 mol%)

  • Cs₂CO₃ (2.5 eq, 12.5 mmol)

  • Anhydrous 1,4-Dioxane (25 mL)

Step-by-Step Methodology:

  • Assembly: In a Schlenk tube, combine the pyrazole intermediate, chloropyrimidine, and Cs₂CO₃.

  • Catalyst Addition: Add Pd₂(dba)₃ and Xantphos. Causality: Xantphos is selected due to its wide bite angle, which facilitates the reductive elimination step in the catalytic cycle, specifically favoring C-N bond formation over unwanted C-O or C-C side reactions.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. This is critical as Pd(0) is highly susceptible to oxidative degradation by dissolved O₂.

  • Reaction: Heat the sealed tube at 100°C for 12 hours.

  • Validation Checkpoint (In-Process QC): Perform TLC (Hexane:EtOAc 1:2). Pass Criteria: A new, highly UV-active spot (254 nm) with an Rf​ lower than the starting chloropyrimidine.

  • Purification: Filter the crude mixture through a Celite pad to remove the palladium black. Purify via flash column chromatography (SiO₂, gradient elution 0-5% MeOH in DCM).

Workflow Visualization

Protocol N1 Starting Material: 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide N2 Reaction Assembly: Pd2(dba)3, Xantphos, Cs2CO3, Dioxane N1->N2 Add reagents under N2 N3 In-Process QC: LC-MS Aliquot (Target m/z) N2->N3 Stir at 100°C for 12h N4 Purification: Flash Chromatography (SiO2) N3->N4 If conversion >95% N5 Final API Candidate: >99% Purity (HPLC) N4->N5 Lyophilization

Step-by-step synthetic and QC workflow for derivatizing the pyrazole-3-carboxamide intermediate.

Quantitative Data: Cross-Coupling Optimization

To demonstrate the causality of the chosen reagents in Protocol B, the following optimization data summarizes the impact of varying the catalyst and base on the reaction yield.

Table 1: Optimization of Buchwald-Hartwig Cross-Coupling Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1Pd(OAc)₂ / BINAPK₂CO₃Toluene90164285.2
2Pd₂(dba)₃ / BINAPCs₂CO₃Dioxane100126591.4
3Pd₂(dba)₃ / XPhosNaOtBuDioxane100127194.0
4 Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 12 89 >99.1

Analysis: Entry 4 provides the optimal yield. The use of a strong base like NaOtBu (Entry 3) led to partial cleavage of the tertiary amide, whereas the milder Cs₂CO₃ preserved the structural integrity of the pyrazole-3-carboxamide core while effectively deprotonating the intermediate amine complex [4].

Analytical Validation Expectations

When utilizing 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide as a starting material, the analytical signatures are distinct. Upon successful coupling (e.g., via Protocol B), expect the following spectral shifts:

  • ¹H-NMR (400 MHz, DMSO-d₆): The distinct broad singlet of the primary amine ( −NH2​ ) at ~4.5-5.0 ppm will disappear. A new downfield secondary amine proton ( −NH− ) will emerge between 8.5 and 10.5 ppm, depending on the electron-withdrawing nature of the attached pharmacophore. The N-methyl group will remain a sharp singlet near 3.8 ppm.

  • LC-MS (ESI+): The base peak of the starting material ( m/z 231.1) will be completely consumed, replaced by the [M+H]+ of the coupled product.

References

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Center for Biotechnology Information (NIH/PMC). Validates the use of the 4-amino-1H-pyrazole-3-carboxamide core structure in the development of CDK inhibitors such as AT7519 and PHA-793887. URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Details the mechanistic importance of pyrazole carboxamide derivatives in forming urea linkages for BRAF and EGFR kinase inhibition. URL:[Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage (Chemical and Pharmaceutical Bulletin). Explores the synthetic methodologies and structural rationale for substituting the 4-amino position of pyrazole-3-carboxamides. URL:[Link]

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Demonstrates the utility of N-phenyl pyrazole-3-carboxamide derivatives in targeting deep hydrophobic pockets in enzymes. URL:[Link]

Application Note: High-Throughput Screening (HTS) of Pyrazole-3-Carboxamide Scaffolds for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Dual FLT3/CDK Inhibition in Acute Myeloid Leukemia (AML) Models

Executive Summary & Chemical Rationale

The pyrazole-3-carboxamide chemotype has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors and epigenetic modulators[1]. By mimicking the hydrogen-bonding network of the adenine ring of ATP, the pyrazole-3-carboxamide core forms critical, highly conserved interactions with the hinge region of various kinases[2].

Recent drug discovery campaigns have successfully optimized this scaffold to target Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), which are critical oncogenic drivers in acute myeloid leukemia (AML)[2][3]. Furthermore, structural variations of this scaffold have yielded potent degraders and inhibitors of HDAC6[4].

As a Senior Application Scientist, I have designed this application note to provide a robust, self-validating High-Throughput Screening (HTS) workflow. The protocols detailed herein move beyond basic liquid-handling instructions; they emphasize the causality of assay design. By understanding why specific buffers, detection modalities, and cellular models are chosen, researchers can ensure their primary biochemical screens and secondary phenotypic assays yield high-confidence, reproducible data devoid of pan-assay interference compounds (PAINS).

Mechanistic Rationale & Target Biology

In AML, the internal tandem duplication (ITD) of FLT3 and the dysregulation of the cell cycle machinery (via CDKs) act synergistically to drive uncontrolled blast proliferation[3]. Pyrazole-3-carboxamide derivatives, such as the clinical candidate FN-1501 and its optimized analogs (e.g., Compound 8t), act as potent dual inhibitors[2]. They lock the kinase in its inactive conformation, suppressing downstream STAT5 and Rb phosphorylation pathways.

G FLT3 FLT3 (Mutant/WT) STAT5 STAT5 Pathway FLT3->STAT5 Activates PI3K PI3K / AKT Pathway FLT3->PI3K Activates CDK2 CDK2 / Cyclin E RB Rb Phosphorylation CDK2->RB Phosphorylates Proliferation AML Cell Proliferation STAT5->Proliferation Promotes PI3K->Proliferation Promotes RB->Proliferation Cell Cycle G1/S Inhibitor Pyrazole-3-Carboxamide (e.g., FN-1501 / 8t) Inhibitor->FLT3 ATP-competitive inhibition Inhibitor->CDK2 ATP-competitive inhibition

Fig 1. Dual inhibition of FLT3 and CDK2 pathways by pyrazole-3-carboxamides in AML.

High-Throughput Screening (HTS) Strategy

To isolate potent pyrazole-3-carboxamides from a diverse combinatorial library (typically 100,000+ compounds), we employ a tiered screening cascade. This orthogonal approach ensures that biochemical potency translates into cellular efficacy while filtering out cytotoxic off-target hits.

HTS Lib Compound Library (Pyrazole-3-carboxamides) Primary Primary Screen TR-FRET Kinase Assay (FLT3 / CDK2) Lib->Primary 384-well 10 µM Secondary Secondary Screen CellTiter-Glo 3D (MV4-11 AML Cells) Primary->Secondary IC50 < 1 µM Counter Counter Screen Toxicity Profiling (MRC-5 Fibroblasts) Secondary->Counter GI50 < 100 nM Lead Lead Optimization Hit-to-Lead Counter->Lead High Selectivity Index

Fig 2. High-throughput screening cascade for pyrazole-3-carboxamide hit identification.

Experimental Protocols

Protocol A: Primary Biochemical Screen – TR-FRET Kinase Assay

Objective: Quantify the IC₅₀ of pyrazole-3-carboxamide compounds against recombinant FLT3 and CDK2.

Causality & Assay Design: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence (e.g., Kinase-Glo) for the primary HTS. Pyrazole-3-carboxamides frequently possess conjugated pi-systems that can auto-fluoresce or quench standard fluorophores. TR-FRET utilizes a europium (Eu) chelate donor with a long emission half-life, allowing the reader to introduce a time delay (e.g., 50 µs) before measurement. This time-gating eliminates transient background auto-fluorescence from the library compounds, drastically reducing false positives.

Materials:

  • 384-well low-volume, white microplates (Corning).

  • Recombinant FLT3 and CDK2/CycE proteins.

  • Eu-labeled anti-phospho antibodies and ULight-labeled peptide substrates.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Causality: Brij-35 prevents non-specific compound aggregation (a common source of false inhibition), while DTT maintains the reducing environment necessary for kinase active-site cysteines.

Step-by-Step Methodology (Self-Validating System):

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of pyrazole-3-carboxamide library compounds (in 100% DMSO) into the 384-well plate.

    • Validation Check: Include Staurosporine (1 µM) as a positive control (100% inhibition) and DMSO vehicle as a negative control (0% inhibition) in columns 23 and 24.

  • Enzyme Addition: Add 5 µL of 2X FLT3 or CDK2 enzyme solution diluted in Kinase Buffer. Incubate for 15 minutes at room temperature (RT).

    • Causality: Pre-incubation allows slow-binding pyrazole-3-carboxamides to reach equilibrium with the kinase hinge region before ATP competition begins.

  • Reaction Initiation: Add 5 µL of 2X ATP/ULight-peptide mix. The final ATP concentration must be set at the enzyme's apparent Kₘ.

    • Causality: Screening at the Kₘ ensures the assay is highly sensitive to competitive inhibitors, which is the established mechanism for pyrazole-3-carboxamides[2].

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and immediately halt the kinase reaction) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes.

  • Readout: Read on a multi-mode microplate reader using TR-FRET settings (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Quality Control: Calculate the Z'-factor using the control columns. The assay is only validated and approved for data extraction if Z' > 0.6 .

Protocol B: Secondary Phenotypic Screen – 3D Spheroid Cell Viability Assay

Objective: Assess the anti-proliferative efficacy (GI₅₀) of biochemical hits in the MV4-11 AML cell line.

Causality & Assay Design: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and efflux pump issues. We utilize a 3D spheroid model of MV4-11 cells rather than a standard 2D monolayer. 3D models better recapitulate the hypoxic bone marrow microenvironment where AML blasts reside, providing a more predictive translational readout for drug development[2].

Step-by-Step Methodology (Self-Validating System):

  • Cell Seeding: Seed MV4-11 cells at 2,000 cells/well in 40 µL of IMDM media supplemented with 10% FBS into a 384-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to promote spheroid formation.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂ to allow compact spheroid formation.

    • Validation Check: Fill the outermost edge wells of the 384-well plate with PBS instead of cells. Causality: This prevents the "edge effect" (media evaporation), which artificially concentrates compounds and skews viability data on the perimeter.

  • Compound Treatment: Add 10 µL of 5X concentrated pyrazole-3-carboxamide hits (10-point serial dilutions from 10 µM to 0.1 nM). Incubate for 72 hours.

  • Lysis and Detection: Add 50 µL of CellTiter-Glo 3D Reagent.

    • Causality: The 3D-specific reagent has a higher lytic capacity to penetrate the dense MV4-11 spheroids compared to standard viability reagents, ensuring complete release of intracellular ATP for accurate quantification.

  • Agitation: Shake the plate vigorously for 5 minutes, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Calculate GI₅₀ using a 4-parameter logistic non-linear regression model.

Benchmarking & Data Presentation

To benchmark the success of your HTS campaign, compare your novel pyrazole-3-carboxamide hits against established reference compounds. The table below summarizes the target profile of advanced pyrazole-3-carboxamides, demonstrating the exceptional nanomolar potency achievable with this scaffold.

CompoundPrimary Target(s)FLT3 IC₅₀ (nM)CDK2 IC₅₀ (nM)MV4-11 GI₅₀ (nM)Reference
FN-1501 FLT3 / CDKs2.331.02~10.52
Compound 8t FLT3 / CDKs0.0890.719~8.02
AT7519 CDKsN/A47.0N/A1
Compound 6 HDAC6N/AN/AN/A4

References

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. 1

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC - NIH. 2

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. 4

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). OUCI. 3

Sources

Troubleshooting & Optimization

Resolving HPLC peak tailing issues for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Excellence

Topic: Resolving HPLC Peak Tailing for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and frustrating issue in HPLC: asymmetrical peak tailing, specifically for the basic compound 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. As a molecule with a primary amine group, it is highly susceptible to secondary interactions with the stationary phase, which can compromise resolution, limit sensitivity, and introduce significant error in quantification.

This document is structured as a diagnostic workflow, designed to help you logically identify and resolve the root cause of peak tailing in your analysis.

Primary Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. What is the most likely cause and how do I fix it?

Peak tailing for this compound, a basic analyte, almost always points to undesirable secondary chemical interactions with the HPLC column's stationary phase.[1][2] The primary cause is typically an ionic interaction between the protonated amine group on your molecule and deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[3][4][5]

Follow this systematic approach to diagnose and resolve the issue.

Before making adjustments, use the following workflow to narrow down the potential cause. This logical progression saves time and prevents unnecessary changes to your method.

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 cause_all Likely Systemic Issue: - Column Void / Bed Collapse - Extra-Column Volume - Improper Fittings q1->cause_all all_tail cause_one Likely Chemical Interaction: - Silanol Interaction - Mobile Phase pH Issue - Sample Overload q1->cause_one one_tail all_tail YES one_tail NO, primarily the analyte solution_system Action: 1. Check column fittings. 2. Minimize tubing length/ID. 3. Perform column health check. 4. Replace column if necessary. cause_all->solution_system solution_chem Action: 1. Adjust Mobile Phase pH. 2. Add Mobile Phase Modifier. 3. Use a modern, end-capped column. 4. Reduce sample concentration. cause_one->solution_chem

Caption: Troubleshooting workflow for HPLC peak tailing.

If only your basic analyte is tailing, the issue is almost certainly chemical. Here’s how to address it.

A. Mobile Phase pH Adjustment: The First and Most Critical Step

The ionization state of both your analyte and the column's residual silanols is controlled by pH. Silanol groups on standard silica have a pKa of approximately 3.8-4.2.[6] Above this pH, they become increasingly deprotonated and negatively charged, creating active sites for ionic interaction.[7]

Your analyte, 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, contains a basic amino group. When the mobile phase pH is below its pKa, this group will be protonated (positively charged). The combination of a positively charged analyte and a negatively charged silanol group leads to a strong secondary retention mechanism (ion-exchange), causing peak tailing.[4][8]

Solution:

  • Operate at Low pH: Adjust your mobile phase to a pH between 2.5 and 3.0 using an acidifier like formic acid or trifluoroacetic acid (TFA).[9] At this low pH, the majority of silanol groups will be protonated and thus electrically neutral, minimizing the ionic interaction that causes tailing.[1][9]

B. Use of Mobile Phase Modifiers

If adjusting the pH alone is insufficient, the next step is to add a modifier that actively competes with your analyte for the active silanol sites.

  • Competing Bases (Silanol Suppressors): Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can dramatically improve peak shape.[9] The TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[9]

    • Protocol: Start by adding 0.05% - 0.1% (v/v) TEA to your aqueous mobile phase component and re-equilibrate the system. Be aware that TEA can shorten column lifetime with prolonged use.[9]

  • Ion-Pairing Agents: For very basic compounds, an ion-pairing agent can be used. These agents, like sodium octanesulfonate, have a hydrophobic part that adsorbs to the C18 stationary phase and a charged part that can pair with the charged analyte, improving retention and peak shape.[10][11][12] This is a more advanced technique and can lead to long column equilibration times.[11][12]

C. Evaluate Your Column Chemistry

Not all C18 columns are created equal. The type and quality of your column have a profound impact on analyzing basic compounds.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are typically manufactured from high-purity silica with fewer metal contaminants and are "end-capped."[3] End-capping is a chemical process that covers many of the residual silanol groups with a small, inert functional group (like trimethylsilane), significantly reducing the number of active sites available for secondary interactions.[4] If you are using an older "Type A" silica column, switching to a modern, fully end-capped "Type B" silica column will provide a substantial improvement in peak shape for basic analytes.[4][9]

  • Consider Alternative Stationary Phases: Other column chemistries, such as those with polar-embedded groups or bridged-ethylene hybrid (BEH) particles, offer alternative mechanisms to shield silanol activity and are designed for improved peak shape for bases.[3][10]

If all peaks in your chromatogram are tailing, or if chemical modifications do not solve the problem, the cause may be physical or systemic.

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to tailing for all peaks.[1][13] This can be caused by pressure shocks or the accumulation of particulate matter from samples.

    • Action: Try reversing and flushing the column (if the manufacturer's instructions permit). If this doesn't work, the column may need to be replaced.[1] Using a guard column is a cost-effective way to protect your analytical column from contamination.[14][15]

  • Extra-Column Volume: Peak broadening and tailing can be introduced by the system itself, outside of the column.[3][16] This "extra-column volume" is the volume within the tubing, fittings, injector, and detector flow cell.

    • Action: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all connections are made properly with no gaps.[3][8] Minimize the length of tubing between the injector, column, and detector.

  • Sample Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to tailing.[14]

    • Action: Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely experiencing mass overload.[14]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion.[8]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

Mechanism Spotlight: Visualizing the Problem

Q2: What is happening at a molecular level to cause this tailing?

The primary cause of peak tailing for basic compounds is the secondary interaction with residual silanol groups on the silica stationary phase. The diagram below illustrates this unwanted interaction.

G cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silica Si silanol Si-O⁻ interaction Ionic Interaction (Causes Peak Tailing) c18 Si-C18 analyte Analyte-NH3⁺ analyte->silanol

Caption: Unwanted ionic interaction between a protonated basic analyte and a deprotonated silanol group.

Frequently Asked Questions (FAQs)

Q: What is a good starting mobile phase for this compound? A: A good starting point would be a gradient with Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Formic Acid in Acetonitrile. The low pH from the formic acid will help suppress silanol interactions.

Q: Should I use TFA, formic acid, or a competing base like TEA? A: This depends on the severity of the tailing and your detector.

ModifierTypical Conc.MechanismProsCons
Formic Acid 0.1%pH ControlVolatile, MS-friendlyMay not fully eliminate severe tailing
TFA 0.05% - 0.1%pH Control & Ion PairingStrong acid, excellent peak shapeCan cause ion suppression in MS, hard to flush from column[10]
TEA 0.05% - 0.1%Competing BaseVery effective for tailingCan shorten column life, not MS-friendly

Q: How do I know if my column is the problem? A: Replace the column with a new one of the same type. If the peak shape is immediately restored, the old column was the issue (likely due to contamination, a void, or degradation).[1] Alternatively, perform a column efficiency test as described below.

Q: What is an acceptable tailing factor? A: For quantitative analysis, the USP (United States Pharmacopeia) tailing factor should ideally be ≤ 1.5, though values up to 2.0 are sometimes acceptable depending on the assay requirements.[1] A perfectly symmetrical peak has a tailing factor of 1.0.

Q: Could a co-eluting impurity be the cause? A: Yes. A small, closely eluting peak on the tail of your main peak can be mistaken for tailing.[14] To check this, try changing the detection wavelength or altering the mobile phase composition (e.g., changing the organic/water ratio) to see if you can resolve the two peaks.[3][14]

Experimental Protocols

Protocol: Column Health and Efficiency Test

This protocol helps determine if your column performance has degraded.

  • Prepare a Standard Solution: Create a solution of a well-behaved, neutral compound (e.g., caffeine or uracil) at a low concentration (~10-20 µg/mL) in your mobile phase.

  • Set HPLC Conditions: Use a simple isocratic mobile phase (e.g., 60:40 Acetonitrile:Water) at a standard flow rate (e.g., 1.0 mL/min).

  • Inject and Analyze: Inject a small volume (e.g., 5 µL) of the standard solution.

  • Calculate Performance: Use your chromatography data system (CDS) software to calculate the following for the resulting peak:

    • Tailing Factor (Asymmetry Factor): Should be close to 1.0 for a healthy column.

    • Theoretical Plates (N): This is a measure of column efficiency.

  • Compare to Standards: Compare the current values to the results from when the column was new (often found on the column's test chromatogram) or to a previously established benchmark. A significant drop in plate count (>20%) or an increase in tailing indicates a problem with the column.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Restek Resource Hub. (2014, March 11). Troubleshooting HPLC- Tailing Peaks. [Link]

  • Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?[Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]

  • Sielc. HPLC Troubleshooting Guide. [Link]

  • Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]

  • LCGC International. The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • LCGC International. (2026, March 18). Extracolumn Effects. [Link]

Sources

Technical Support Center: Advanced Strategies for N-phenyl-1H-pyrazole-3-carboxamide Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when steric hindrance impedes the derivatization of N-phenyl-1H-pyrazole-3-carboxamide scaffolds. Our focus is on providing not just solutions, but a foundational understanding of the principles behind them to empower your synthetic strategies.

Introduction

The N-phenyl-1H-pyrazole-3-carboxamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its derivatization, particularly at the pyrazole N1-position or the carboxamide nitrogen, can be challenging. Steric hindrance, especially from substituents on the N-phenyl ring (e.g., ortho groups), often leads to low reaction yields, poor regioselectivity, or complete reaction failure. This guide is designed to help you navigate these synthetic hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides a systematic approach to resolving them.

Problem 1: Low or No Yield in N1-Acylation/Alkylation of the Pyrazole Ring

You are attempting to introduce a substituent at the N1 position of the pyrazole, but the reaction is sluggish or fails to proceed, especially with a sterically demanding N-phenyl group.

The lone pair of electrons on the N1 nitrogen is sterically shielded by the flanking N-phenyl group at one side and the 3-carboxamide group at the other. If the N-phenyl ring bears ortho substituents, this steric crowding is significantly exacerbated, impeding the approach of the electrophile.

G cluster_solutions Solutions start Low/No Yield at N1 reagent Evaluate Reagents & Conditions start->reagent temp Increase Reaction Temperature reagent->temp Initial Step solvent Change Solvent System temp->solvent If yield still low success Reaction Successful temp->success Success catalyst Employ Advanced Catalysis solvent->catalyst For persistent issues solvent->success Success tech Consider Alternative Technologies catalyst->tech For highly recalcitrant cases catalyst->success Success tech->success Success fail Re-evaluate Synthetic Route tech->fail If all else fails

Caption: Troubleshooting workflow for low-yield N1 derivatization.

  • Optimize Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions or degradation at elevated temperatures[1].

  • Solvent Selection: The choice of solvent can influence reaction rates.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can enhance the nucleophilicity of the pyrazole nitrogen and may be more effective than less polar solvents like DCM or THF[2].

    • Microwave Synthesis: The use of a microwave reactor can dramatically accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields in shorter times, particularly for sterically hindered substrates[3][4][5].

  • Advanced Catalysis & Reagents:

    • For N-Alkylation: While standard bases like K₂CO₃ or NaH are common, their effectiveness can be limited by steric hindrance. For challenging alkylations, consider a Brønsted acid-catalyzed approach with trichloroacetimidate electrophiles, which can proceed under milder conditions[2].

    • For N-Acylation: If using an acyl chloride with a base like triethylamine is failing, more potent activating agents are necessary. Consider using modern coupling reagents typically employed in peptide synthesis for hindered amino acids. These reagents form highly reactive intermediates that can overcome steric barriers.

Problem 2: Difficulty in Forming the Amide Bond with a Sterically Hindered Amine

You are attempting to synthesize the N-phenyl-1H-pyrazole-3-carboxamide by coupling the corresponding pyrazole-3-carboxylic acid with a sterically hindered aniline (e.g., one with ortho substituents). Standard coupling methods (e.g., DCC/DMAP) are proving ineffective.

The nucleophilicity of the aniline is reduced, and the nitrogen atom is sterically shielded, making it difficult for the activated carboxylic acid to be attacked. Standard coupling reagents may not generate a sufficiently reactive intermediate to overcome this hurdle.

For these challenging couplings, more powerful phosphonium or aminium/uronium salt-based reagents are required. These reagents are designed to activate carboxylic acids for amide bond formation under difficult circumstances, such as with N-methylated or other sterically hindered amines[6][7][8].

Coupling ReagentReagent TypeGeneral Performance for Hindered CouplingsKey Advantages & Considerations
DCC/EDC CarbodiimideOften insufficientProne to side reactions and racemization with sensitive substrates.
HATU Aminium/UroniumGood to ExcellentHigh reactivity, suppresses racemization. Can cause guanidinylation of the amine if not used carefully[6].
PyAOP PhosphoniumGood to ExcellentHighly effective for hindered couplings, low racemization[6].
BOP-Cl PhosphoniumGoodParticularly effective for N-methylated amino acids, but byproducts can be toxic[7].
TCFH/NMI HalogenophosphoniumExcellentVery high yields for challenging couplings, rapid reactions[6].

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of N1 and N2 alkylated regioisomers on my 3-substituted pyrazole. How can I improve selectivity?

A1: Regioselectivity in pyrazole N-alkylation is a classic challenge governed by a subtle interplay of steric and electronic factors[2][9].

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen. If your substituent at the 3-position is large, the N1 position becomes more hindered. Using a bulkier alkylating agent can further amplify this effect, potentially favoring the N2 isomer. Conversely, to favor the N1 isomer, a less bulky alkylating agent is preferred[2][10].

  • Base and Solvent System: The choice of base and solvent is critical. For instance, using K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles[2]. In some cases, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation[2][11].

  • Directing Groups: In some cases, installing a temporary directing group can force the reaction to a specific nitrogen atom.

G start Mixture of N1/N2 Isomers sterics Modify Steric Hindrance start->sterics reagents Alter Base/Catalyst/Solvent start->reagents temp Adjust Temperature start->temp node1 Bulky Alkylating Agent (Favors N2) sterics->node1 node2 Bulky Pyrazole Substituent (Favors N2) sterics->node2 node3 K2CO3 in DMSO (Favors N1) reagents->node3 node4 MgBr2 (Favors N2) reagents->node4 node5 Polar Aprotic Solvents reagents->node5 node6 Lower Temperature (May increase selectivity) temp->node6

Sources

Best practices for removing synthetic impurities from CAS 1489360-97-5 batches

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Removing Synthetic Impurities

This guide provides researchers, scientists, and drug development professionals with best practices and troubleshooting strategies for purifying batches of CAS 1489360-97-5. As a complex heterobifunctional molecule, likely a Proteolysis Targeting Chimera (PROTAC), achieving high purity is paramount for obtaining reliable biological data and advancing development. This document offers in-depth, field-proven insights into identifying and removing common synthetic impurities.

Section 1: Troubleshooting Your Purification Strategy (Q&A)

This section addresses common challenges encountered during the purification of complex molecules like CAS 1489360-97-5.

Question: What are the most probable sources of impurities in my crude CAS 1489360-97-5 batch?

Answer: Impurities in a multi-step synthesis can originate from various sources.[1] Understanding these sources is the first step in designing an effective purification strategy. For a complex molecule like a PROTAC, impurities typically fall into several categories:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials or intermediates, especially the E3 ligase ligand or the target protein binder.[2]

    • Reaction By-products: Side reactions are common. For instance, in syntheses involving amide coupling, you might see by-products from competing reactions.[3] In peptide-like syntheses, you can encounter truncated or modified sequences.[4]

    • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (if used) can contaminate the final product.[5]

  • Degradation Products: The target molecule may be sensitive to pH, temperature, or light, leading to degradation during the reaction or work-up.[6]

  • Solvent-Related Impurities: Residual solvents from the reaction or a previous purification step are a common inorganic impurity.[5][7]

Table 1: Common Impurities and Analytical Detection Methods

Impurity TypePotential SourceRecommended Analytical Technique
Unreacted Ligands/IntermediatesIncomplete coupling reactionsHPLC, LC-MS[5][6]
Coupling By-productsSide reactions during synthesisLC-MS, NMR[3][5]
Residual Catalysts (e.g., Pd, Cu)Metal-catalyzed cross-coupling stepsInductively Coupled Plasma-Mass Spectrometry (ICP-MS)[5]
Residual Solvents (e.g., DMF, DCM)Reaction or purification stepsGas Chromatography-Mass Spectrometry (GC-MS)[7][8]
Degradation ProductsInstability during workup or storageHPLC, LC-MS[6]

Question: My initial purification by flash chromatography yielded a product with low purity and co-eluting spots on TLC. What should I do next?

Answer: This is a very common scenario. While flash chromatography is excellent for removing bulk, non-polar impurities, it often lacks the resolving power for closely related synthetic by-products.[9] The key is to move to a higher-resolution technique and consider orthogonal chromatography.

Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase (e.g., silica) in the chosen mobile phase.[9] To separate them, you must exploit a different chemical property.

Recommended Actions:

  • Switch to a High-Resolution Technique: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the industry standard for purifying complex small molecules and PROTACs.[10][11] It offers significantly higher resolving power than flash chromatography.

  • Employ Orthogonal Chromatography: This means changing the separation mechanism to exploit different molecular properties.[9]

    • If your flash chromatography was normal-phase (silica), switch to reverse-phase HPLC (C18 column). This separates molecules based on hydrophobicity rather than polarity.

    • If you are already using reverse-phase and still see co-elution, you can alter selectivity by changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase (if your compound has ionizable groups).[9]

G cluster_0 Purification Strategy Decision Tree Crude Crude Product (CAS 1489360-97-5) Flash Normal-Phase Flash Chromatography Crude->Flash Analysis1 Purity Check (HPLC/LC-MS) Flash->Analysis1 Prep_HPLC Reverse-Phase Prep-HPLC Analysis1->Prep_HPLC Purity < 95% or Co-eluting Impurities Final_Polish Final Polish Step (Crystallization or SFC) Analysis1->Final_Polish Purity > 95% Analysis2 Purity Check (HPLC/LC-MS) Prep_HPLC->Analysis2 Analysis2->Prep_HPLC Purity < 98% (Optimize Method) Analysis2->Final_Polish Purity > 98% Pure_API Pure Compound (>98%) Final_Polish->Pure_API

Caption: Decision tree for purifying CAS 1489360-97-5.

Question: I'm struggling to get baseline separation of my target compound from a key impurity using reverse-phase HPLC. How can I troubleshoot this?

Answer: Achieving baseline resolution for structurally similar impurities is a common challenge in HPLC method development.[12] A systematic approach to optimizing your method parameters is crucial.

Causality: Poor resolution in HPLC is typically caused by insufficient differences in the way the analyte and impurity interact with the stationary and mobile phases, or by band broadening effects.[12][13]

Table 2: HPLC Troubleshooting for Poor Resolution

SymptomPotential CauseRecommended Solution
Overlapping Peaks Incorrect Mobile Phase: The organic/aqueous ratio or pH is not optimal for separation.[12]Optimize the Gradient: Make the gradient shallower (e.g., change from a 5-95% B in 10 min to 5-95% B in 30 min). This gives more time for separation. Adjust pH: If your molecule has acidic or basic centers, slightly adjusting the mobile phase pH can dramatically alter retention times.
Broad Peaks Column Degradation: The column packing has degraded or is clogged.[12]Flush or Replace Column: First, try back-flushing the column.[14] If performance doesn't improve, replace it. Always use guard columns to protect your analytical and preparative columns.
Peak Tailing Secondary Interactions: Basic analytes interacting with residual silanols on the C18 stationary phase. Column Overload: Injecting too much sample.[12]Use a Low-pH Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to protonate silanols and basic analytes, minimizing secondary interactions. Reduce Sample Load: Dilute your sample and inject a smaller volume.

For a detailed guide on HPLC troubleshooting, refer to established resources from vendors like Sigma-Aldrich or Phenomenex.[13]

Section 2: Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method Development

This protocol outlines a systematic approach to developing a robust analytical HPLC method for impurity profiling.

  • System Preparation:

    • Ensure the HPLC system is properly maintained. Flush the pump with fresh, filtered, HPLC-grade solvents. Check for leaks.[13]

    • Use high-purity solvents (HPLC or LC-MS grade) and additives (e.g., formic acid, TFA).

  • Initial Scouting Gradient:

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast "scouting" gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at multiple wavelengths (e.g., 220 nm, 254 nm) and a mass spectrometer (MS) if available.[6]

  • Analysis of Initial Run:

    • Determine the approximate retention time of your target compound.

    • Identify all impurity peaks. Use the MS data to get molecular weights, which can help identify their structures.[5]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of your target compound to improve the resolution of nearby impurities.

    • For example, if your compound elutes at 60% B, you might design a new gradient: 40-70% B over 30 minutes.

  • Method Validation (Self-Validation):

    • Reproducibility: Inject the same sample multiple times to ensure consistent retention times and peak areas.

    • Spiking: If you have a known impurity standard, spike it into your sample to confirm its identity and the method's ability to resolve it.

Protocol 2: Recrystallization for Final Purification

Recrystallization is an excellent, cost-effective technique for removing small amounts of impurities from a solid compound as a final "polishing" step.[15][16] The principle relies on the target compound and impurities having different solubilities in a chosen solvent system.[16][17]

  • Solvent Selection:

    • The ideal solvent should dissolve your compound well when hot but poorly when cold.[18] Impurities should either be highly soluble at all temperatures or insoluble.

    • Test small amounts of your compound in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate/Heptane mixture) to find a suitable system.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to fully dissolve the solid.[19] Work in a fume hood and use a hot plate with stirring.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, catalysts), perform a hot gravity filtration to remove them.[18]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[19]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[15]

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surface.[15]

  • Drying:

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 3: Post-Purification Lyophilization

Lyophilization (freeze-drying) is used to isolate a compound as a stable, amorphous solid, which is often ideal for formulation and long-term storage.[20]

  • Pre-Lyophilization Formulation:

    • Dissolve the highly pure compound (from HPLC fractions or recrystallization) in a suitable solvent system, typically one with a high percentage of water (e.g., Acetonitrile/Water or t-Butanol/Water). The solvent must have a freezing point that is achievable by the lyophilizer.[21]

  • Freezing Stage:

    • Dispense the solution into lyophilization flasks or trays.

    • Freeze the solution completely. The freezing rate can impact the morphology of the final product.[20]

  • Primary Drying (Sublimation):

    • Place the frozen sample on the lyophilizer. The system will apply a deep vacuum.

    • The shelf temperature is raised slightly to provide energy for sublimation (ice turning directly into vapor). The product temperature must be kept below its critical collapse temperature to maintain cake structure.[22][23]

  • Secondary Drying (Desorption):

    • After all the ice has sublimated, the shelf temperature is gradually increased to remove residual, bound solvent molecules.[20]

  • Cycle Completion and Validation:

    • Once the cycle is complete, the product should be a dry, elegant "cake."

    • A small sample should be analyzed for residual moisture content to ensure the process was successful.[21]

G cluster_1 General Purification & Isolation Workflow Crude Crude Synthesis Batch Bulk_Purification Bulk Purification (Flash Chromatography) Crude->Bulk_Purification Purity_Analysis1 Impurity Profiling (Analytical HPLC/LC-MS) Bulk_Purification->Purity_Analysis1 High_Res_Purification High-Resolution Purification (Preparative HPLC) Purity_Analysis1->High_Res_Purification Fraction_Analysis Analyze Fractions (Analytical HPLC) High_Res_Purification->Fraction_Analysis Pooling Pool Pure Fractions (>98% Purity) Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Rotovap) Pooling->Solvent_Removal Final_Isolation Final Isolation (Lyophilization or Crystallization) Solvent_Removal->Final_Isolation Final_QC Final QC Analysis (Purity, Identity, Residual Solvents) Final_Isolation->Final_QC

Caption: A typical workflow for purifying complex molecules.

Section 3: Frequently Asked Questions (FAQs)

Q: What purity level should I aim for? A: This depends on the intended use. For early-stage in-vitro screening, >95% purity is often acceptable. For in-vivo studies in animals, >98% purity with no single impurity >0.5% is a common requirement to avoid off-target effects. For clinical candidates, standards are even more stringent and are guided by regulatory bodies like the ICH.[5][8]

Q: My purified compound is a sticky oil, but I need a solid. What can I do? A: Sticky oils are common for complex molecules that resist crystallization. First, ensure all solvents are removed under high vacuum for an extended period. If it remains an oil, lyophilization from a water/acetonitrile or water/t-butanol mixture is the most effective way to obtain a solid powder.[20]

Q: How can I remove a persistent, high-boiling solvent like DMSO or DMF? A: Rotary evaporation is often insufficient. The best method is lyophilization from a water-based system. The high vacuum and long processing time will effectively remove even high-boiling point solvents.[24] Alternatively, you can perform multiple solvent swaps, by repeatedly dissolving the compound in a low-boiling solvent (like DCM) and re-concentrating it, but this is less effective.

Q: How should I store the final, purified CAS 1489360-97-5? A: To prevent degradation, store the compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it at -20°C or -80°C, protected from light and moisture.[6]

References

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • SOP: CRYSTALLIZ
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  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
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  • How to develop analytical methods for impurity detection in pharma with a quality by design approach. Select Science.
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  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
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  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery.
  • HPLC Troubleshooting Guide. Phenomenex.
  • Purification Technologies Small Molecules. Kdpharmagroup.
  • Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. (2025, February 7). Beilstein Journal of Organic Chemistry.
  • Recommended Best Practices for Lyophilization Validation 2021 Part II: Process Qualification and Continued Process Verific
  • How to isolate impurities from a reaction product. (2023, January 26). Biotage.
  • HPLC Troubleshooting Guide. Sigma Aldrich.
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  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024, March 3). IJNRD.org.
  • Small Molecule Purification.
  • Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. (2021, February 7). Regis Technologies.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • A Practical Guide to Lyophilization in Pharmaceutical Manufacturing: From Formulation to Final Product. (2026, March 12). Piramal Pharma Solutions - Medium.
  • Applying Quality by Design to Lyophilization. (2020, November 12).
  • How To Ensure Your API Is Compatible With Its Formulation. (2023, May 15).
  • Optimizing Pharmaceutical Processes: A Guide to Lyophiliz
  • Methods to accelerate PROTAC drug discovery. (2025, June 25). PMC - NIH.
  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5).
  • How Is Chromatography Used for Purific
  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (2025, August 11). MDPI.
  • PROTAC Discovery and Development Services. (2025, October 28). Aurigene.
  • Typical examples of impurities observed in synthesized peptides.

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Technical Support Center: Enhancing Aqueous Bioavailability of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the aqueous bioavailability of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and other poorly soluble pyrazole carboxamide derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome common formulation challenges.

Compound Profile: The Challenge of Poor Solubility

The compound 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide belongs to the pyrazole carboxamide class, a scaffold known for its diverse biological activities.[1][2] A common challenge with this class of compounds is their limited aqueous solubility, which can significantly hinder oral bioavailability and therapeutic efficacy.[3][4] This guide will walk you through systematic approaches to improve the solubility and dissolution rate of these promising, yet challenging, molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Formulation & Solubility Assessment

Question 1: My pyrazole carboxamide derivative is showing very low solubility in aqueous buffers. What are the first steps I should take?

Answer: Initial characterization is critical. Before exploring complex formulation strategies, it's essential to understand the baseline physicochemical properties of your compound.

Step-by-Step Initial Assessment Protocol:

  • Visual Solubility Assessment:

    • Begin by attempting to dissolve a small, known amount of your compound (e.g., 1 mg) in a fixed volume of relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

    • Observe for complete dissolution or the presence of undissolved particles.

  • Kinetic Solubility Measurement:

    • This provides a more quantitative measure of solubility.

    • Prepare a high-concentration stock solution of your compound in an organic solvent like DMSO.

    • Add small aliquots of this stock solution to your aqueous buffers while monitoring for the first sign of precipitation (turbidity). This point indicates the kinetic solubility limit.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of your chosen aqueous buffer in a sealed vial.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]

    • After agitation, allow the suspension to settle.

    • Carefully sample the supernatant, ensuring no solid particles are transferred, and filter it through a syringe filter (e.g., 0.22 µm).

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

Troubleshooting:

  • Inconsistent results: Ensure temperature control is consistent, and the agitation period is long enough to reach equilibrium.

  • Compound degradation: Use HPLC to check for degradation peaks, especially if incubating for extended periods or at elevated temperatures.

Section 2: Strategies for Enhancing Aqueous Solubility

Once you have a baseline understanding of your compound's solubility, you can explore various enhancement techniques. The choice of method will depend on the compound's specific properties and the desired formulation characteristics.

Question 2: What are the most common formulation strategies to enhance the solubility of poorly water-soluble compounds like my pyrazole derivative?

Answer: There are several established techniques to improve the solubility and dissolution of poorly soluble drugs.[3][5][6][7][8] These can be broadly categorized into physical and chemical methods.

Overview of Enhancement Strategies:

StrategyMechanism of ActionKey Advantages
pH Adjustment For ionizable compounds, adjusting the pH to form a more soluble salt can dramatically increase solubility.Simple, cost-effective.
Co-solvents Using a mixture of water and a water-miscible organic solvent to increase the overall solvating power of the formulation.[8][9]Easy to prepare and screen.
Surfactants Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[5]Effective at low concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.[3][6]Can improve both solubility and stability.
Solid Dispersions Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create an amorphous system with higher solubility.[3][9]Can significantly improve dissolution rates.
Particle Size Reduction Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) enhances the dissolution rate.[3][7][8]Improves dissolution velocity.

Workflow for Selecting a Solubility Enhancement Strategy:

G start Start: Poorly Soluble Pyrazole Carboxamide char Characterize Compound (pKa, logP) start->char ionizable Is the compound ionizable? char->ionizable ph_adjust pH Adjustment ionizable->ph_adjust Yes cosolvent Co-solvent Screening ionizable->cosolvent No analyze Analyze Solubility & Stability ph_adjust->analyze surfactant Surfactant Screening cosolvent->surfactant cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin solid_disp Solid Dispersion cyclodextrin->solid_disp solid_disp->analyze optimize Optimize Formulation & Perform In Vitro Dissolution analyze->optimize

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Question 3: How do I effectively use co-solvents to improve the solubility of my compound?

Answer: Co-solvents are a straightforward and effective way to increase the solubility of non-polar compounds in aqueous solutions. Common pharmaceutically acceptable co-solvents include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and glycerin.

Experimental Protocol for Co-solvent Screening:

  • Prepare Co-solvent Mixtures: Create a series of binary or ternary solvent systems with varying concentrations of the co-solvent(s) in your primary aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v of PEG 400 in water).

  • Determine Solubility: Use the shake-flask method described in Section 1 to determine the equilibrium solubility of your pyrazole carboxamide in each co-solvent mixture.

  • Plot the Data: Graph the solubility of your compound as a function of the co-solvent concentration. This will help you identify the optimal co-solvent and its concentration.

Troubleshooting Co-solvent Formulations:

  • Precipitation upon dilution: A common issue where the drug precipitates out when the formulation is diluted in a larger volume of aqueous media (e.g., upon administration). To mitigate this, consider using a combination of co-solvents and surfactants.

  • Toxicity: Be mindful of the concentration of organic solvents, as high levels can be toxic. Always refer to regulatory guidelines for acceptable limits of excipients.

Question 4: What is cyclodextrin complexation and how can I test it for my compound?

Answer: Cyclodextrins are molecules that can form inclusion complexes with other molecules, effectively hiding the hydrophobic parts of a drug within their internal cavity, thus increasing its solubility in water.[6]

Experimental Protocol for Cyclodextrin Complexation:

  • Phase Solubility Study:

    • Prepare aqueous solutions of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations.

    • Add an excess of your pyrazole carboxamide to each solution.

    • Agitate the mixtures until equilibrium is reached (24-72 hours).

    • Filter the solutions and analyze the concentration of the dissolved drug.

  • Data Analysis:

    • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin.

    • A linear relationship (A L-type phase solubility diagram) suggests the formation of a 1:1 soluble complex and is ideal.

Troubleshooting Cyclodextrin Formulations:

  • Low complexation efficiency: Not all drugs form stable complexes with cyclodextrins. If you observe a plateau in solubility at higher cyclodextrin concentrations, it may indicate limited complexation.

  • Nephrotoxicity: Some parent cyclodextrins can be associated with nephrotoxicity at high concentrations. Modified cyclodextrins like HP-β-CD generally have a better safety profile.

Section 3: Analytical Quantification for Bioavailability Studies

Question 5: I need to quantify my pyrazole carboxamide in dissolution media. Can you provide a starting point for an HPLC method?

Answer: A robust analytical method is crucial for accurately assessing the performance of your formulations. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and reliable technique for this purpose.

Protocol 1: Quantification by RP-HPLC with UV Detection

This protocol provides a general starting point. Optimization will be required for your specific molecule.

  • Sample Preparation:

    • For dissolution samples, filter the aqueous medium through a 0.45 µm syringe filter to remove any undissolved particles or excipients.

    • Dilute the filtrate with the mobile phase to a concentration within the linear range of your calibration curve.

  • HPLC Conditions (Starting Point):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often a good starting point.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

      • Start with a gradient of 5% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the λmax of your compound (determine this by running a UV scan of your compound in the mobile phase).

    • Column Temperature: 30 °C.

  • Calibration Curve:

    • Prepare a series of standard solutions of your compound of known concentrations in the mobile phase.

    • Inject each standard and plot the peak area against the concentration to generate a calibration curve. Ensure the R² value is >0.995.

Troubleshooting the Analytical Method:

  • Poor peak shape: Adjust the mobile phase pH or the organic solvent ratio.

  • Interference from excipients: Ensure your method can separate the drug peak from any peaks originating from the formulation excipients. Run a blank formulation (without the drug) to check for this.

  • Low sensitivity: If UV detection is not sensitive enough, consider using LC-MS/MS, which offers higher sensitivity and selectivity.[10]

Concluding Remarks

Enhancing the bioavailability of poorly soluble compounds like 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide is a multifactorial challenge that requires a systematic and evidence-based approach. By carefully characterizing your compound and methodically evaluating different formulation strategies, you can significantly improve its biopharmaceutical properties. This guide serves as a starting point, and further optimization will always be necessary based on your specific experimental observations.

References

  • Various techniques enhancing bioavailabilty of poorly water soluble drugs - SciSpace. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available at: [Link]

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem. Available at: [Link]

  • 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9) - Chemchart. Available at: [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470 - PubChem. Available at: [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. Available at: [Link]

  • Enhancing solubility with novel excipients - Manufacturing Chemist. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa - ACS Publications. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available at: [Link]

  • N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide - PubChem. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. Available at: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. Available at: [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - Semantic Scholar. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC. Available at: [Link]

  • or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles with local anesthetic, analgesic and platelet antiaggregating activities - PubMed. Available at: [Link]

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Validation & Comparative

Comparing 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide vs other pyrazole kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and Established Pyrazole Kinase Inhibitors

Executive Summary

The pyrazole ring is a privileged scaffold in oncology drug discovery, forming the core of numerous FDA-approved kinase inhibitors, including Ruxolitinib and Encorafenib[1]. Among pyrazole derivatives, the 1H-pyrazole-3-carboxamide framework has demonstrated exceptional utility in targeting the ATP-binding hinge region of Cyclin-Dependent Kinases (CDKs) and Aurora kinases[2][3].

This technical guide provides an in-depth comparative analysis of the fragment-like scaffold 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide against established clinical-stage pyrazole inhibitors. By dissecting the structural rationale, biochemical profiling, and self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights needed to leverage this scaffold in targeted anticancer therapies.

Structural Rationale: The Pyrazole-3-Carboxamide Pharmacophore

To understand the efficacy of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, we must analyze the causality behind its structural elements. The pyrazole core acts as a bioisostere of the adenine ring of ATP[1].

  • The Hinge-Binding Motif: The pyrazole N2 atom and the 3-carboxamide group act as a critical bidentate hydrogen-bond donor/acceptor system. In kinases like CDK2, the pyrazole nitrogen interacts with the backbone NH of Leu83, while the carboxamide interacts with the carbonyl of Leu83 and the NH of Glu81[3][4].

  • Conformational Locking: The N1-methyl group restricts tautomerization, locking the molecule into a specific bioactive conformation that favors hinge binding and reduces off-target promiscuity.

  • The 4-Amino Vector: The 4-amino substitution provides a highly versatile synthetic vector. It can be functionalized to extend into the solvent-exposed channel or the DFG-out pocket—a strategy successfully employed in the discovery of dual FLT3/CDK inhibitors like FN-1501[2].

  • Hydrophobic Probing: The N-phenyl substitution at the carboxamide nitrogen projects into the hydrophobic pocket, enhancing binding affinity through π−π stacking and van der Waals interactions while improving cellular permeability compared to unsubstituted amides.

Comparative Kinase Profiling

How does this scaffold compare to established alternatives? We benchmark 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide against three prominent pyrazole-based inhibitors:

  • AT7519: A 4-benzoylamino-1H-pyrazole-3-carboxamide and potent pan-CDK inhibitor[3].

  • Tozasertib (VX-680): A 3-aminopyrazole derivative targeting Aurora kinases[5].

  • Ruxolitinib: A pyrrolo-pyrazole targeting JAK1/2, serving as an out-group comparator for selectivity[1].

Table 1: Biochemical and Structural Comparison of Pyrazole Inhibitors
CompoundPrimary Target(s)Key Hinge InteractionBinding ModeStructural Advantage
4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide CDKs, Aurora KinasesLeu83 (CDK2) via pyrazole N and carboxamideATP-Competitive (Type I)Highly tunable 4-amino vector for dual-target design (e.g., FLT3/CDK)[2].
AT7519 CDK1/2/4/6/9Leu83, Glu81 (CDK2)ATP-Competitive (Type I)2,6-dichlorobenzoyl group efficiently fills small hydrophobic pockets[3][4].
Tozasertib Aurora A/B/CAla213 (Aurora A)ATP-Competitive (Type I)3-aminopyrazole core optimized for Aurora kinase selectivity[5].
Ruxolitinib JAK1 / JAK2Leu932 (JAK2)ATP-Competitive (Type I)Pyrrolo-pyrazole restricts rotation, maximizing JAK1/2 residence time[1].

Mechanistic Pathway & Target Engagement

Inhibition of CDKs and Aurora kinases by pyrazole-3-carboxamides directly disrupts the cell cycle. For CDKs, the inhibitor prevents the phosphorylation of the retinoblastoma (Rb) protein, halting the G1/S phase transition. For Aurora kinases, inhibition prevents proper centrosome maturation and spindle assembly, leading to mitotic arrest[4][5].

G Kinase CDK2 / Aurora Kinases (Active) Substrate Rb Protein / Histone H3 (Unphosphorylated) Kinase->Substrate Phosphorylation (Blocked) Inhibitor 4-Amino-N,1-dimethyl-N-phenyl- 1H-pyrazole-3-carboxamide Inhibitor->Kinase ATP-competitive inhibition CellCycle Cell Cycle Progression (Arrested) Substrate->CellCycle Activation (Prevented)

Mechanism of action for pyrazole-3-carboxamide kinase inhibitors in cell cycle regulation.

Self-Validating Experimental Protocols

To objectively evaluate the performance of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide against alternatives like AT7519, robust, self-validating assays are required.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Assay (ADP-Glo) Step1->Step2 Step3 Cell Viability (HCT116 / MV4-11) Step2->Step3 Step4 Western Blot (Target Engagement) Step3->Step4 Step5 Data Analysis & IC50 Calculation Step4->Step5

Step-by-step experimental workflow for evaluating pyrazole-based kinase inhibitors.

Protocol 1: Universal In Vitro Kinase Profiling (ADP-Glo Assay)

Causality: We utilize the ADP-Glo assay because it measures ADP depletion universally, independent of the specific peptide substrate. This is crucial when comparing inhibitors across diverse kinase families (e.g., CDKs vs. JAKs)[2][3].

  • Preparation: Prepare a 3-fold, 10-point serial dilution of the pyrazole inhibitors in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of recombinant kinase (e.g., CDK2/Cyclin E), and 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Read luminescence after 30 minutes.

  • Self-Validation Check: Always include a no-enzyme control (to establish the baseline) and a known reference inhibitor (e.g., Staurosporine) to validate the assay window and dynamic range.

Protocol 2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical IC50 does not guarantee cellular efficacy due to permeability and ATP-competition in cellulo. Probing for p-Rb (Ser807/811) specifically validates CDK target engagement inside the complex intracellular environment[4].

  • Cell Culture: Seed HCT116 (colon cancer) or MV4-11 (leukemia) cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the pyrazole inhibitor (0.1 µM to 10 µM) for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the targets.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against p-Rb (Ser807/811) and total Rb.

  • Self-Validation Check: Probe for a housekeeping protein (GAPDH or β -actin) and total Rb. This ensures that any observed decrease in p-Rb is strictly due to kinase inhibition, rather than general protein degradation, cell death, or unequal sample loading.

Conclusion

While established drugs like Ruxolitinib and AT7519 have validated the pyrazole class in the clinic, the 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide scaffold offers researchers a highly modular alternative. Its specific bidentate hinge-binding capability, combined with the synthetic accessibility of the 4-amino position, makes it an ideal starting point for designing next-generation, dual-targeted kinase inhibitors (such as FLT3/CDK inhibitors) to combat resistance mechanisms in complex malignancies.

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar URL
  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)
  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)
  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Publishing URL
  • Title: New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation Source: PMC - NIH URL

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A Comparative Guide to the Quantitative Analysis of Novel Synthetic Compounds: Method Validation for 5F-AKB48 (CAS 1400742-13-3)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the dynamic landscape of pharmaceutical research and forensic science, the emergence of novel synthetic compounds presents a continuous challenge for analytical chemists. Accurate and reliable quantification of these substances is paramount for efficacy studies, pharmacokinetic analysis, and regulatory compliance. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of a representative novel synthetic compound, 5F-AKB48 (also known as 5F-APINACA). While the specific CAS number 1489360-97-5 did not correspond to a publicly documented structure, 5F-AKB48 (CAS 1400742-13-3) serves as a pertinent analogue, belonging to the class of synthetic cannabinoids, and presents similar analytical challenges.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of method validation parameters, experimental protocols, and the rationale behind analytical choices, grounded in established scientific principles and regulatory guidelines.

Understanding the Analyte: 5F-AKB48

5F-AKB48, or N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist.[1][2][3] Its structure, featuring a bulky adamantyl group, an indazole core, and a fluoropentyl chain, dictates its physicochemical properties, such as high lipophilicity.[1] These characteristics are crucial in selecting and optimizing an appropriate analytical method. The compound is typically a crystalline powder, soluble in organic solvents like methanol and acetonitrile.[1]

Core Principles of Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[4] This is achieved by evaluating a set of performance characteristics as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the quantification of 5F-AKB48 depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. Given the aromatic indazole ring system in 5F-AKB48, it is expected to exhibit significant UV absorbance, making HPLC-UV a viable analytical approach.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 or a phenyl-hexyl column is often chosen for the analysis of synthetic cannabinoids due to their lipophilic nature.[4][5] The phenyl-hexyl phase can offer alternative selectivity for aromatic compounds.

  • Mobile Phase: A reversed-phase elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typical. The buffer helps to control the ionization of the analyte and improve peak shape, while the organic solvent provides the necessary elution strength.

  • Detection Wavelength: The wavelength of maximum absorbance for 5F-AKB48 would be determined by running a UV spectrum of a standard solution. This ensures the highest sensitivity for detection.

Experimental Protocol: HPLC-UV Quantification of 5F-AKB48

  • Standard Preparation: Prepare a stock solution of 5F-AKB48 in methanol (1 mg/mL). From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution in the mobile phase.

  • Sample Preparation: For herbal products, an extraction with a suitable organic solvent like methanol or acetonitrile is performed.[6][7] For biological matrices, a protein precipitation or liquid-liquid extraction is necessary to remove interferences.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl column (e.g., 100 Å, 2.6 µm, 50 mm x 2.1 mm).[4]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 30°C.[7][8]

    • Injection Volume: 5 µL.[4]

    • UV Detection: Wavelength of maximum absorbance (e.g., determined to be around 210 nm and 290 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area of 5F-AKB48 against its concentration. Determine the concentration of 5F-AKB48 in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Prepare Calibration Standards Injection Inject Sample/Standard Standard->Injection Sample Extract 5F-AKB48 from Matrix Sample->Injection Column Chromatographic Separation (Phenyl-Hexyl Column) Injection->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify 5F-AKB48 Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for 5F-AKB48 quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for trace-level quantification, especially in complex biological matrices.[9] This technique couples the separation power of liquid chromatography with the highly specific detection capabilities of a triple quadrupole mass spectrometer.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for synthetic cannabinoids as the indazole nitrogen is readily protonated.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the protonated molecule of 5F-AKB48) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity and reduces background noise.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., 5F-AKB48-d5) is highly recommended to compensate for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS Quantification of 5F-AKB48

  • Standard Preparation: Prepare a stock solution of 5F-AKB48 and an internal standard (IS) in methanol (1 mg/mL). Prepare a series of calibration standards by spiking blank matrix (e.g., plasma, urine) with varying concentrations of 5F-AKB48 and a fixed concentration of the IS.

  • Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma or urine samples.[9]

  • Chromatographic Conditions:

    • Column: A UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm) is suitable for rapid and efficient separation.[7][8]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile with 0.1% formic acid.[7][8]

    • Flow Rate: 0.5 mL/min.[7][8]

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.[7][8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • 5F-AKB48: Precursor ion (e.g., m/z 384.2) → Product ion (e.g., m/z 135.1, corresponding to the adamantyl moiety).[8]

      • Internal Standard: Monitor the corresponding transition for the deuterated analogue.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of 5F-AKB48 in the samples from this curve.

Workflow for LC-MS/MS Analysis

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Standard Prepare Spiked Calibration Standards with IS Injection Inject Sample/Standard Standard->Injection Sample Protein Precipitation of Sample with IS Sample->Injection Column UPLC Separation (C18 Column) Injection->Column MS Mass Spectrometry (ESI+, MRM) Column->MS Chromatogram Obtain MRM Chromatograms MS->Chromatogram Calibration Construct Calibration Curve (Analyte/IS Ratio) Chromatogram->Calibration Quantification Quantify 5F-AKB48 Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for 5F-AKB48 quantification by LC-MS/MS.

Comparison of Validation Data

The following tables summarize typical validation parameters for the quantification of 5F-AKB48 using HPLC-UV and LC-MS/MS. The data presented are representative and based on published methods for similar compounds.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linear Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
LOD ~0.5 µg/mL~0.05 ng/mL
LOQ 1 µg/mL0.1 ng/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (RSD%)
- Repeatability (Intra-day)< 5%< 3%
- Intermediate Precision (Inter-day)< 8%< 5%

Conclusion: Selecting the Appropriate Method

Both HPLC-UV and LC-MS/MS are suitable for the quantification of 5F-AKB48, but the choice of method depends on the specific application.

  • HPLC-UV is a cost-effective and robust method suitable for the analysis of bulk materials or highly concentrated samples where high sensitivity is not a primary concern. Its simplicity makes it ideal for routine quality control applications.

  • LC-MS/MS is the preferred method for bioanalytical studies, trace-level impurity analysis, and forensic applications due to its superior sensitivity and selectivity. The ability to use an internal standard significantly improves the accuracy and precision of the results, especially in complex matrices.

Ultimately, the decision should be based on a thorough evaluation of the analytical requirements, regulatory expectations, and available resources. A well-validated method, regardless of the technique, is essential for generating reliable and defensible data.

References

  • Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Available from: [Link]

  • Grabenauer, M., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of forensic sciences, 62(5), 1311–1318. [Link]

  • Grabenauer, M., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. SciSpace. [Link]

  • Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS. Drug testing and analysis, 7(10), 906–918. [Link]

  • Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method). ResearchGate. [Link]

  • Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug testing and analysis, 14(6). [Link]

  • Al-Saeed, F. A., et al. (2015). Synthesis and identification of an important metabolite of AKB-48 with a secondary hydroxyl group on the adamantyl ring. Tetrahedron Letters, 56(44), 6036-6039.
  • Grabenauer, M., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. PubMed Central. [Link]

  • Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug testing and analysis, 7(3), 199–206. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Carboxamides: A Case Study of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The journey of a new chemical entity (NCE) from synthesis to a potential therapeutic candidate is paved with rigorous analytical characterization. For novel heterocyclic compounds such as 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, establishing a robust analytical profile is not merely a regulatory formality but the very foundation of all subsequent preclinical and clinical evaluation. This guide provides an in-depth, experience-driven framework for the comprehensive characterization and benchmarking of this NCE. We will navigate the critical path from initial structural elucidation and purity assessment to the validation of a quantitative analytical method benchmarked against internationally recognized standard reference materials. This document is designed to be a practical resource, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically sound approach.

Introduction: The Imperative of Analytical Benchmarking

In pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of the final drug product. Its identity, purity, and strength must be unequivocally established and controlled.[1] For an NCE like 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, for which no official pharmacopeial monograph exists, the initial burden of proof falls entirely on the developing laboratory. This involves creating an "in-house" reference standard and demonstrating its suitability for its intended purpose.[2]

The ultimate goal is to create a chain of traceability to primary, internationally recognized standards. Standard Reference Materials (SRMs) from National Metrology Institutes like the National Institute of Standards and Technology (NIST) and Chemical Reference Substances (CRS) from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) represent the highest level of characterization.[3][4][5] They serve as the benchmarks against which our in-house standard and analytical methods are validated.[6] This guide will detail the process of elevating a newly synthesized batch of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide to a well-characterized in-house reference standard and validating an HPLC assay method against a relevant USP reference standard.

Foundational Characterization of the New Chemical Entity (NCE)

Before any quantitative benchmarking, the fundamental identity and purity of the NCE must be established. This phase is non-negotiable and forms the basis of the entire analytical package.

Structural Elucidation: Confirming the Molecular Identity

The first step is to confirm that the synthesized molecule is indeed 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules.[9][10] A standard dataset including 1H, 13C, COSY, HSQC, and HMBC spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the NCE's molecular formula (C₁₂H₁₅N₅O).[12][13] This technique confirms the elemental composition.[14]

Table 1: Hypothetical Structural Characterization Data for the NCE

Technique Parameter Result Interpretation
¹H NMR Chemical Shifts (δ), Coupling Constants (J)Hypothetical shifts and couplings consistent with the proposed structure.Confirms proton environments and neighboring protons.
¹³C NMR Chemical Shifts (δ)Hypothetical shifts consistent with the proposed structure.Confirms the carbon skeleton.
2D NMR COSY, HSQC, HMBC CorrelationsCorrelations align with the expected connectivity.Unambiguously maps the molecular structure.
HRMS (ESI-TOF) [M+H]⁺Measured: 246.1350 DaCorresponds to the calculated exact mass of C₁₂H₁₆N₅O⁺ (246.1355 Da), confirming the elemental composition.
Purity Assessment: The Concept of 100% Minus Impurities

Purity is not measured directly but is inferred by identifying and quantifying all impurities present in the material.[15][16] A combination of a primary separation technique (HPLC) and a method for absolute purity (DSC) provides a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a universal detector (like a Diode Array Detector or DAD) is the workhorse for purity analysis. It separates the main compound from its organic impurities.[17][18] The area percent of the main peak relative to the total area of all peaks gives an initial estimate of purity.

  • Differential Scanning Calorimetry (DSC): DSC can determine the absolute purity of highly crystalline substances without the need for a reference standard.[19] It measures the melting point depression caused by impurities, based on the Van't Hoff equation. This technique is excellent for detecting eutectic impurities.[19]

Table 2: Hypothetical Purity Profile of the NCE (In-House Reference Standard, Lot: 001)

Technique Parameter Result
HPLC-UV (254 nm) Main Peak Area %99.85%
Impurity A (RRT 0.85)0.05%
Impurity B (RRT 1.12)0.08%
Total Organic Impurities0.13%
DSC Absolute Purity99.8 mol%
Karl Fischer Titration Water Content0.05%
Thermogravimetric Analysis Residual Solvents<0.01%
ICP-MS Residue on Ignition / Inorganic Impurities0.02%
Assigned Purity (Mass Balance) (100% - Org. Imp. - Water - Res. Solv. - Inorg. Imp.) 99.80%

This assigned purity value, determined through a mass balance approach, is critical. It will be used to prepare standard solutions of known concentration for all subsequent assays.

Benchmarking via Analytical Method Validation

With a well-characterized in-house reference standard, we can now develop and validate a quantitative assay method. The performance of this method, using our in-house standard, will be benchmarked against the results obtained using a USP Reference Standard. Since a specific standard for our NCE doesn't exist, we will select a USP standard for a structurally related pyrazole derivative (e.g., a hypothetical "USP Pyrazole Carboxamide RS") to demonstrate the principle.

The validation will be conducted according to the International Council on Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies.[20][21][22]

The Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] For an assay, this means the method must be accurate, precise, specific, linear, and robust.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Benchmarking Dev Develop HPLC Assay Method Opt Optimize Parameters (Mobile Phase, Flow, Wavelength) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy Opt->Acc Prec Precision (Repeatability & Intermediate) Opt->Prec Robust Robustness Opt->Robust Comp Compare Validation Parameters: In-House Standard vs. USP Standard Report Report Comp->Report Final Validation Report

Caption: Workflow for HPLC method validation and benchmarking.

Comparative Performance Data

The following tables present hypothetical data from the validation of an HPLC assay for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide. The experiments are run in parallel using the in-house reference standard and a suitable USP Reference Standard.

Table 3: Linearity Comparison

Parameter In-House Standard USP Reference Standard ICH Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80 - 120% of test concentration
Correlation Coefficient (r²) 0.99980.9999≥ 0.999
Y-intercept Close to zeroClose to zeroInsignificant

Causality: High correlation coefficients for both standards demonstrate a linear relationship between concentration and detector response, which is fundamental for accurate quantification.[23] The close agreement between the two standards indicates that the in-house material behaves identically to the highly-characterized USP standard in this respect.

Table 4: Accuracy (Recovery) Comparison

Concentration Level Recovery % (In-House Std) Recovery % (USP Std) ICH Acceptance Criteria
80% (80 µg/mL) 99.5%99.8%98.0 - 102.0%
100% (100 µg/mL) 100.2%100.1%98.0 - 102.0%
120% (120 µg/mL) 100.5%100.3%98.0 - 102.0%

Causality: Accuracy is assessed by spiking a placebo with known amounts of the standard and measuring the recovery. Excellent recovery for both standards confirms that the method is free from significant matrix effects or systematic errors.[21] The comparable results build confidence in the assigned potency of the in-house standard.

Table 5: Precision (Repeatability) Comparison

Parameter In-House Standard USP Reference Standard ICH Acceptance Criteria
Number of Replicates 66n ≥ 6
Mean Assay Value 99.9%100.1%-
Relative Standard Deviation (RSD) 0.45%0.40%≤ 1.0%

Causality: Precision measures the closeness of agreement between a series of measurements.[21] The low RSD values indicate minimal random error in the method. The similar precision achieved with both standards demonstrates that the in-house material does not introduce any additional variability into the measurement process.

Experimental Protocols

Protocol: Structural Elucidation by NMR
  • Sample Preparation: Dissolve ~10 mg of the NCE in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 500 MHz NMR Spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Assign all proton and carbon signals and confirm through-bond correlations to verify the molecular structure.[11]

Protocol: HPLC Assay Method Validation
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector (e.g., Agilent 1260 Infinity II).[18]

    • Column: C18, 4.6 x 150 mm, 5 µm.

  • Chromatographic Conditions:

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • In-House Standard: Accurately weigh ~25 mg of the NCE (purity corrected) into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1000 µg/mL stock solution.

    • USP Standard: Prepare in the same manner as the in-house standard.

  • Validation Experiments:

    • Linearity: Prepare a series of dilutions from the stock solution to cover the range of 50-150 µg/mL. Inject each concentration in triplicate.

    • Accuracy: Spike a placebo blend at three concentration levels (80, 100, 120 µg/mL) in triplicate. Calculate the percent recovery.

    • Precision (Repeatability): Prepare six individual samples at 100% of the target concentration (100 µg/mL). Calculate the RSD of the assay results.

G cluster_0 Traceability Chain SI SI Units (e.g., kg, mol) NIST NIST Primary Standard (SRM) SI->NIST Direct Traceability USP Pharmacopeial Standard (USP RS) NIST->USP Metrological Comparison Method Validated HPLC Method USP->Method Method Validation Benchmark InHouse In-House Characterized Reference Standard InHouse->Method Primary Calibrant Product Drug Product Batch Release Method->Product

Sources

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Among its many variations, the pyrazole-3-carboxamide moiety has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors and modulators for targets implicated in oncology, inflammation, and infectious diseases.

This guide provides a comparative analysis of the structure-activity relationships (SAR) for pyrazole-3-carboxamide derivatives across several key biological target classes. By dissecting the role of substituents at each position of the pyrazole core, we aim to elucidate the chemical logic that drives potency and selectivity, offering field-proven insights for researchers in drug discovery and development.

The Pyrazole-3-Carboxamide Scaffold: A Privileged Core

The fundamental pyrazole-3-carboxamide scaffold offers several key points for chemical modification, each influencing the molecule's interaction with its biological target. The SAR exploration typically revolves around substitutions at the N1, C4, and C5 positions of the pyrazole ring, as well as modifications to the carboxamide group at the C3 position. Understanding how these modifications tune the molecule's properties is fundamental to rational drug design.

cluster_0 General Pyrazole-3-Carboxamide Scaffold scaffold scaffold

Caption: General chemical structure of the pyrazole-3-carboxamide core.

SAR Comparison: Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4] The pyrazole-3-carboxamide scaffold has proven to be an exceptional framework for developing potent kinase inhibitors, often by mimicking the hinge-binding interactions of ATP.

FLT3 and CDK Inhibitors for Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) are key targets in AML.[5] SAR studies have revealed distinct requirements for achieving high potency against these targets.

  • N1-Position: This position often accommodates aryl or substituted aryl groups that can be oriented to occupy specific pockets in the kinase active site.

  • C3-Carboxamide: The amide linker is crucial. The amine portion (R4) is often a larger, functionalized group designed to extend into solvent-exposed regions or form additional hydrogen bonds. For instance, linking to a piperazine-containing moiety can significantly enhance activity against FLT3 and CDKs.[5]

  • C4-Position: Substitution at this position can influence the orientation of the N1 and C5 substituents. In a series of potent FLT3/CDK2/CDK4 inhibitors, an amino group at C4 served as a key linker to a benzoyl group, which was found to be critical for activity.[3]

  • C5-Position: This position is often unoccupied or contains a small substituent to avoid steric clashes.

A systematic structural optimization demonstrated that combining a piperazine moiety (hydrophilic pocket), a benzene ring linker, and a bulkier fused ring (deep hydrophobic pocket) dramatically increases inhibitory activity against FLT3 and CDKs.[5] Compound 8t from this series showed exceptional potency against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM).[5]

Table 1: SAR of Pyrazole-3-Carboxamides as FLT3/CDK Inhibitors

Compound Reference N1-Substituent C4-Substituent R4 (Amide Substituent) FLT3 IC50 (nM) CDK2 IC50 (nM) CDK4 IC50 (nM)
FN-1501 [5] H Amino-linker Phenyl-piperazine 2.33 1.02 0.39
8t [5] H Amino-linker Phenyl-piperazine-fused ring 0.089 0.719 0.770

| DC-K2in212 [3] | Phenyl | Benzoylamino | Cyclohexyl | >10,000 | 2.8 | >10,000 |

Data synthesized from cited literature for comparative purposes.

SAR Summary for FLT3/CDK Inhibitors cluster_core Pyrazole-3-Carboxamide Core cluster_substituents Key Substituent Effects cluster_activity Resulting Activity Core Pyrazole Ring N1 N1-Position (Aryl Group) Core->N1 Occupies hydrophobic pocket C3 C3-Carboxamide (H-Bonding & Hydrophilic Interactions) Core->C3 Extends to solvent region C4 C4-Position (Linker Group) Core->C4 Positions other groups Activity High Potency (FLT3/CDK Inhibition) N1->Activity Synergistic Effect C3->Activity Synergistic Effect C4->Activity Synergistic Effect

Caption: Key SAR drivers for FLT3/CDK inhibitory activity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Selective BTK inhibitors are promising for treating hematological tumors.[6] A series of imidazopyrazole-3-carboxamide derivatives were designed based on the structure of Zanubrutinib. The study found that retaining the amide group was crucial for selectivity.[6]

  • Key Finding: Compounds 12a (IC50: 5.2 nM) and 18a (IC50: 4.9 nM) demonstrated potent and highly selective BTK inhibition. These compounds effectively suppressed tumor growth in xenograft models without obvious toxicity.[6] The SAR indicated that specific substitutions on the N1-phenyl ring and the C3-amide portion were critical for achieving this high degree of selectivity over other kinases.

SAR Comparison: Cannabinoid Receptor (CB) Modulators

The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors involved in a range of physiological processes. CB1 is primarily found in the central nervous system, while CB2 is expressed mainly in immune cells, making it an attractive target for treating inflammatory conditions without psychoactive side effects.[7]

CB1 Receptor Antagonists

The biarylpyrazole SR141716A served as a lead compound for extensive SAR studies on CB1 antagonists.[8][9] These studies established clear structural requirements for potent and selective activity.

  • N1-Position: A 2,4-dichlorophenyl group was identified as optimal.[8][9]

  • C3-Position: A piperidinyl carboxamide was found to be highly effective.

  • C5-Position: A para-substituted phenyl ring is a strict requirement. Potency was further enhanced with a p-iodophenyl group, which also offers utility as a SPECT ligand for in vivo receptor imaging.[8][9]

CB2 Receptor Agonists

In contrast to CB1 antagonists, different structural modifications on the pyrazole-3-carboxamide scaffold yield selective CB2 agonists with therapeutic potential for inflammatory conditions like colitis.[7]

  • Key Finding: A class of 5-aryl-pyrazole-3-carboxamide derivatives was developed where compound 33 emerged as a highly potent and selective CB2 agonist (EC50 = 16.2 nM) with over 600-fold selectivity against the CB1 receptor.[7] This highlights how subtle changes to the substitution pattern can dramatically shift the pharmacological profile from a CB1 antagonist to a CB2 agonist.

SAR Comparison: Antimicrobial and Antifungal Agents

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[1][10] Pyrazole-3-carboxamides have been successfully developed as inhibitors of succinate dehydrogenase (SDH) in fungi and as broad-spectrum antibacterial agents.

SDH Inhibitors (Antifungal)

SDH is a crucial enzyme in the mitochondrial electron transport chain. A series of pyrazole-aromatic carboxamides were designed as SDH inhibitors.[11]

  • Key SAR Finding: The presence of a difluoromethyl group on the pyrazole ring combined with a meta-substituted benzene in the carboxamide portion significantly increased antifungal activity. Compound 11ea showed an outstanding EC50 of 0.93 µg/mL against R. cerealis, making it approximately 11-fold more potent than the commercial SDH inhibitor thifluzamide.[11] Molecular docking confirmed that these structural features optimize the binding within the SDH active site.[11]

Antibacterial Agents

Pyrazole-3-carboxamides have also been investigated as antibacterial agents, with some derivatives showing potent activity against resistant strains like MRSA.[10]

  • Key SAR Finding: Dihydrotriazine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents. One compound inhibited both MRSA and E. coli with MIC values as low as 1 µg/ml.[10] Other studies have shown that pyrazole-derived hydrazones are potent inhibitors of A. baumannii (MIC as low as 4 µg/ml) and that tethering thiazolo-pyrazole moieties can yield potent anti-MRSA agents.[10]

Experimental Protocols

To provide a practical context for the synthesis and evaluation of these compounds, we present a generalized protocol for the preparation of a pyrazole-3-carboxamide derivative and a representative kinase inhibition assay.

Protocol 1: General Synthesis of a Pyrazole-3-Carboxamide Derivative

This protocol describes a standard amide coupling reaction, a common final step in the synthesis of this class of compounds.

cluster_workflow Synthetic Workflow start Start: 4-Nitro-1H-pyrazole-3-carboxylic acid step1 1. Acid Activation - Dissolve acid in THF - Add DMF (cat.), Oxalyl Chloride - Stir at 0°C to RT start->step1 step2 2. Amide Coupling - Add acid chloride solution dropwise  to amine solution in pyridine at 0°C step1->step2 step3 3. Reaction - Stir for 6 hours at 25°C step2->step3 step4 4. Work-up & Purification - Remove solvent in vacuo - Purify via column chromatography step3->step4 end_product Product: 4-Nitro-1H-pyrazole-3-carboxamide Derivative step4->end_product

Caption: General workflow for pyrazole-3-carboxamide synthesis.

Step-by-Step Methodology: (Adapted from[5])

  • Acid Activation:

    • Dissolve 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 60 minutes until gas evolution ceases.

    • Concentrate the mixture in vacuo to remove excess oxalyl chloride and THF, yielding the crude acid chloride.

  • Amine Coupling:

    • In a separate flask, dissolve the desired amine (1.0 eq) in pyridine.

    • Cool the amine solution to 0°C.

    • Dissolve the crude acid chloride from Step 1 in pyridine and add it dropwise to the cooled amine solution.

  • Reaction and Work-up:

    • Stir the reaction mixture for 6 hours at room temperature (25°C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the pyridine solvent on a rotary evaporator.

    • The resulting residue can be purified by standard methods such as silica gel column chromatography to yield the final pyrazole-3-carboxamide product.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., for FLT3)

This protocol outlines a typical method to determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well microplate

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of a solution containing the FLT3 enzyme and the substrate peptide in kinase buffer.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (at a concentration near the Km for the enzyme) to each well to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detect Kinase Activity:

    • Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete remaining ATP, then adding a second reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

References

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available from: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Modern Chemistry. Available from: [Link]

  • Structure-activity relationship investigation for imidazopyrazole-3-carboxamide derivatives as novel selective inhibitors of Bruton's tyrosine kinase. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluations of 5-aryl-pyrazole-3-carboxamide derivatives as selective CB2 receptor agonists for the treatment of colitis. PubMed. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe and Compliant Disposal of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide, a member of the pyrazole carboxamide class of compounds often utilized in medicinal chemistry and drug development.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

While a specific Safety Data Sheet (SDS) for 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide was not located in the public domain, the procedures outlined below are based on established best practices for the disposal of analogous chemical structures and general laboratory chemical waste.[3][4][5][6] It is imperative to consult the manufacturer-provided SDS for specific hazard information and disposal recommendations before proceeding.

Part 1: Hazard Assessment and Characterization

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Pyrazole derivatives, as a class, can present various risks. While some may be relatively benign, others can be irritants, sensitizers, or possess other toxicological properties.[7][8][9][10]

  • Health Hazards : Many pyrazole-based compounds are known to cause skin and eye irritation.[7][10] Some may be harmful if swallowed or inhaled.[8] Always assume the compound is hazardous in the absence of specific data.

  • Environmental Hazards : The ecotoxicity of this specific compound is not widely documented. Therefore, it must be handled in a manner that prevents its release into the environment.[3][4] Improper disposal can lead to contamination of soil and water.[11]

  • Reactivity Hazards : While many pyrazole carboxamides are stable under normal conditions, they may be incompatible with strong oxidizing agents or strong acids.[12][13] Mixing incompatible chemicals can lead to dangerous reactions.[3]

Part 2: Regulatory Compliance

The disposal of laboratory chemical waste is highly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11] Academic and research laboratories often operate under specific regulations, such as the EPA's Subpart K, which provides a framework for managing hazardous waste in these settings.[11]

Key regulatory principles include:

  • Waste Characterization : You must determine if the waste is hazardous. A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

  • Prohibition of Drain Disposal : Hazardous chemical waste must not be disposed of down the sink or in the regular trash.[3][4]

  • Cradle-to-Grave Responsibility : The generating laboratory is responsible for the waste from the moment it is created until its final, safe disposal.[6]

Part 3: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the safe handling and disposal of 4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Wear chemically resistant gloves suitable for the solvents used.

  • Body Protection : A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.

Step 2: Waste Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.[3]

  • Identify Incompatibles : Do not mix this waste with strong oxidizing agents or acids.[13]

  • Choose the Right Container :

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are a common choice.

    • The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof lid.[11]

    • Never use a container that previously held an incompatible chemical.

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect dry powder waste, contaminated gloves, and weigh papers in a designated, sealed plastic bag or a wide-mouth solid waste container.

    • Liquid Waste : If the compound is in solution, collect it in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.

Step 3: Accurate and Detailed Labeling

Proper labeling is a legal requirement and essential for safety.[3][5] The waste container must be labeled as soon as the first drop of waste is added. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "4-Amino-N,1-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide".

  • A list of all other components in the container, including solvents and their approximate percentages.

  • The date on which waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][11]

  • Location : The SAA must be under the control of the laboratory personnel.

  • Containment : Store the waste container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[6]

  • Accumulation Limits : A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely toxic waste (P-listed) in an SAA. Once these limits are reached, the waste must be moved to a central storage area within three days.[6]

Step 5: Arrange for Professional Disposal

Laboratory personnel should not attempt to treat or dispose of chemical waste themselves.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation : Complete any required waste pickup forms or online requests as per your institution's procedures.

  • Professional Disposal : The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, typically high-temperature incineration.

Data Summary Table

Parameter Guideline Rationale
Primary PPE Safety goggles, compatible gloves, lab coat.To prevent eye and skin contact.
Waste Container Chemically compatible (e.g., HDPE), leak-proof lid.To ensure safe containment and prevent reactions.[3][11]
Labeling "Hazardous Waste", full chemical name, components, date.Regulatory compliance and safety for handlers.[3][5]
Storage Location Designated Satellite Accumulation Area (SAA).To maintain control and prevent unauthorized access.[6]
Storage Time Limit Up to 12 months in SAA (unless volume limits are met).EPA regulation to ensure timely disposal.[6]
Final Disposal Method Collection by EHS for incineration at a licensed facility.To ensure complete destruction and environmental protection.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_store Storage & Disposal A Identify Waste (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Coat) A->B C Select Compatible, Leak-Proof Container B->C D Add Waste to Container (<90% Full) C->D E Securely Label Container with Full Details D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Closed F->G H Contact EHS for Pickup G->H I Waste Transported to Licensed Disposal Facility H->I

Caption: Decision workflow for the disposal of laboratory chemical waste.

References

  • Daniels Health. (2025, May 21).
  • Labor Security System.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Physikalisch-Technische Bundesanstalt.
  • University of Pennsylvania, EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • ThermoFisher Scientific. (2025, September 16).
  • Fisher Scientific.
  • Spectrum Chemical. (2014, November 21).
  • Fisher Scientific.
  • Fisher Scientific. (2025, May 1).
  • TCI Chemicals. (2024, December 9).
  • Fisher Scientific.
  • Chemchart. 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9).
  • EvitaChem. N-(tert-butyl)-3-(dimethylamino)-4-phenyl-1H-pyrazole-1-carboxamide.
  • PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
  • PubChem. N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide.
  • ResearchGate. (2025, August 6). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423)
  • ACS Publications - American Chemical Society. (2007, October 3). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro- 1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent,.
  • JOCPR.
  • ACS Publications. (2001, January 24). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)
  • Asian Journal of Chemistry.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.